Nifenalol hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGOXRVTUNXXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972520 | |
| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5704-60-9 | |
| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifenalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFENALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nifenalol Hydrochloride: A Technical Guide for Cardiac Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] Like other beta-blockers, its primary mechanism of action involves the competitive inhibition of β-adrenergic receptors, leading to a reduction in heart rate and myocardial contractility.[2] This technical guide provides an in-depth overview of the known cardiac electrophysiological properties of this compound, drawing from available scientific literature. It is designed to serve as a foundational resource for researchers investigating its potential applications in cardiac electrophysiology.
Core Electrophysiological Properties
This compound's primary effect on cardiac electrophysiology stems from its antagonism of β-adrenergic receptors. By blocking these receptors, it modulates the downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA), which in turn influences the function of various cardiac ion channels.
Signaling Pathway of β-Adrenergic Blockade by Nifenalol
The following diagram illustrates the canonical signaling pathway affected by nifenalol.
Effects on Cardiac Action Potential
Research has indicated that nifenalol affects the cardiac action potential, a key determinant of cardiac rhythm.
Impact on Maximum Upstroke Velocity (Vmax)
One of the documented effects of nifenalol is on the maximum upstroke velocity (Vmax) of the cardiac action potential, which is primarily dependent on the influx of sodium ions (INa).
| Parameter | Drug | Concentration | Species | Tissue | Effect | Reference |
| Vmax Reduction | Nifenalol | 0.2 mmol/l | Guinea Pig | Papillary Muscle | ~20% reduction at 1 Hz | [3] |
| Bucumolol | 50 µmol/l | Guinea Pig | Papillary Muscle | ~60% reduction at 1 Hz | [3] | |
| Nadolol | 0.5 mmol/l | Guinea Pig | Papillary Muscle | ~20% reduction at 1 Hz | [3] |
Note: The frequency-dependent reduction in Vmax was reported to be the least for nifenalol compared to bucumolol and nadolol.[3] This suggests a potential class 1b-like antiarrhythmic action, although further investigation is required to fully characterize this effect.
β-Adrenergic Receptor Antagonism
Nifenalol's primary role as a β-blocker is quantified by its ability to inhibit the effects of β-adrenergic agonists like isoprenaline.
| Parameter | Drug | Species | Tissue | Value |
| pA2 | Nifenalol | Rabbit | Right Ventricular Strips | 6.05 |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The following provides a generalized experimental workflow for investigating the cardiac electrophysiological effects of nifenalol, based on standard methodologies in the field.
Experimental Workflow for In Vitro Cardiac Electrophysiology Assessment
Methodology Details:
-
Tissue Preparation: Isolate papillary muscles from the right ventricle of a suitable animal model (e.g., guinea pig). Mount the preparation in a tissue bath.
-
Superfusion: Continuously superfuse the tissue with oxygenated Tyrode's solution at a physiological temperature (e.g., 37°C).
-
Electrophysiological Recording: Impale a cardiac myocyte with a glass microelectrode filled with 3 M KCl to record transmembrane action potentials.
-
Stimulation: Stimulate the preparation at a constant frequency (e.g., 1 Hz) using an external electrode.
-
Drug Application: After obtaining stable baseline recordings, introduce this compound into the superfusate at increasing concentrations.
-
Data Acquisition: Record changes in action potential parameters, including action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and the maximum rate of depolarization (Vmax).
-
Data Analysis: Analyze the concentration-dependent effects of nifenalol on the recorded parameters.
Discussion and Future Directions
The available data suggest that this compound possesses both β-blocking and potential sodium channel-blocking properties. Its effect on Vmax indicates a direct interaction with cardiac sodium channels, which warrants further investigation using voltage-clamp techniques to characterize its effects on the kinetics of the sodium current (INa).
Furthermore, a comprehensive understanding of nifenalol's electrophysiological profile requires detailed studies on its effects on other key cardiac ion channels, including:
-
Potassium Channels (IKs, IKr, IK1): To determine if it possesses any Class III antiarrhythmic properties, similar to sotalol.
-
Calcium Channels (ICaL): To assess its impact on the plateau phase of the action potential and myocardial contractility.
The potential for QT interval prolongation, a common concern with drugs affecting cardiac repolarization, should also be systematically evaluated in appropriate preclinical models.[4][5][6][7][8]
Conclusion
This compound is a β-adrenergic antagonist with demonstrated effects on cardiac action potential characteristics, specifically the maximum upstroke velocity. While its primary mechanism is understood to be β-blockade, its interaction with sodium channels suggests a more complex electrophysiological profile. This guide summarizes the current state of knowledge and highlights the need for further detailed in vitro and in vivo studies to fully elucidate its potential as a tool for cardiac electrophysiology research and its therapeutic implications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drugs and the QTc interval - Australian Prescriber [australianprescriber.tg.org.au]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Drugs that prolong the QT interval - South & West [southwest.devonformularyguidance.nhs.uk]
- 8. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Nifenalol Hydrochloride: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifenalol hydrochloride, a notable β-adrenergic receptor antagonist, has been a subject of significant interest in cardiovascular research. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the compound's pharmacological profile, mechanism of action, and its effects on cardiac electrophysiology. This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound.
Introduction
Nifenalol, with the chemical name α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol hydrochloride, is recognized as a β-adrenergic receptor antagonist.[1] It is also known by the synonym INPEA.[2] The hydrochloride salt has the CAS Number 5704-60-9.[1] Nifenalol has been utilized in research to study conditions such as irregular heartbeat and high blood pressure.[3] A significant characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can lead to arrhythmias.[3] This effect is blockable by tetrodotoxin.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Nifenalol and its hydrochloride salt is provided in the table below.
| Property | Value | Source(s) |
| This compound | ||
| CAS Number | 5704-60-9 | [1] |
| Molecular Formula | C11H17ClN2O3 | [2] |
| Molecular Weight | 260.71 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Melting Point | 181 °C | [2] |
| Solubility | Soluble in DMSO | [2] |
| Nifenalol (Free Base) | ||
| CAS Number | 7413-36-7 | [2] |
| Molecular Formula | C11H16N2O3 | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
Synthesis of this compound
The synthesis of Nifenalol, particularly its enantiomerically pure forms, has been approached through various chemical and chemoenzymatic strategies. A common precursor for these syntheses is 4-nitrostyrene.
Chemoenzymatic Synthesis of (R)-(-)-Nifenalol
One reported enantioselective synthesis of (R)-(-)-Nifenalol involves an initial asymmetric aziridination of 4-nitrostyrene. The resulting aziridine undergoes further transformations to yield the final product.
Experimental Protocol:
A detailed, multi-step synthesis for (R)-(-)-Nifenalol is outlined below. This protocol is a composite of published synthetic strategies and represents a viable route to the target compound.
Step 1: Asymmetric Aziridination of 4-Nitrostyrene
-
To a solution of 4-nitrostyrene (1.0 equiv) in a suitable solvent such as acetonitrile, add a chiral bis(oxazoline) ligand (e.g., 0.06 equiv) and a copper(I) source (e.g., Cu(MeCN)4PF6, 0.05 equiv).
-
Add a nitrene precursor, such as an N-tosyloxycarbamate (1.0 equiv), and a base (e.g., K2CO3, 1.5 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, the reaction is worked up by filtration and concentration. The crude product is purified by chromatography to yield the chiral aziridine.
Step 2: Ring Opening of the Aziridine
-
The purified aziridine is dissolved in a mixture of water and acetonitrile.
-
A Lewis acid, such as BF3·OEt2 (0.1 equiv), is added to catalyze the ring-opening.
-
The reaction is stirred at room temperature for 1 hour.
-
The product is extracted and purified to give the corresponding amino alcohol derivative.
Step 3: Hydrolysis of the Carbamate
-
The product from the previous step is treated with a base, such as LiOH·H2O (5.0 equiv), in a mixture of methanol, acetonitrile, and water.
-
The reaction is stirred to effect the hydrolysis of the carbamate group.
-
Acidification followed by extraction and purification yields the amino alcohol.
Step 4: N-Isopropylation
-
The resulting primary amine is dissolved in a suitable solvent like methanol.
-
Acetone (excess) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 2.0 equiv), are added.
-
The reaction is stirred at room temperature for 1 hour to form the N-isopropyl group via reductive amination.
-
The crude product is purified by crystallization to afford (R)-(-)-Nifenalol.
Step 5: Formation of the Hydrochloride Salt
-
The purified Nifenalol free base is dissolved in a suitable solvent, such as ethanol.
-
A solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield this compound.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Pharmacological Profile
This compound is a competitive antagonist of β-adrenergic receptors. Its pharmacological activity has been characterized in various in vitro and in vivo systems.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for Nifenalol's interaction with β-adrenergic receptors.
| Parameter | Value | Species/Tissue | Agonist | Source(s) |
| pA2 | 6.05 | Rabbit right ventricular strips | Isoprenaline | [1] |
Mechanism of Action
As a β-adrenergic receptor antagonist, Nifenalol competitively inhibits the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade prevents the activation of the downstream signaling cascade, primarily the adenylyl cyclase pathway.
Signaling Pathway Diagram:
Caption: Nifenalol's inhibitory effect on β-adrenergic signaling.
Experimental Protocols for Biological Evaluation
β-Adrenergic Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound like this compound to β-adrenergic receptors using a radioligand binding assay.
Materials:
-
Cell membranes expressing β-adrenergic receptors
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
-
This compound
-
Non-specific binding control (e.g., a high concentration of propranolol)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a competing concentration of this compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Nifenalol Hydrochloride: A Technical Guide to its Function as a β-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride is a synthetic compound recognized for its role as a β-adrenergic receptor antagonist. Also known by the synonym INPEA, it is utilized in pharmacological research to investigate the physiological and pathological roles of the β-adrenergic system. This technical guide provides an in-depth overview of Nifenalol's mechanism of action, its interaction with β-adrenergic receptors, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers and professionals in drug development in their understanding and application of this compound.
Core Properties and Mechanism of Action
This compound functions as a competitive antagonist at β-adrenergic receptors. By binding to these receptors, it blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, thereby inhibiting the physiological responses mediated by these signaling molecules. The antagonism of β-adrenergic receptors by Nifenalol has been demonstrated to have effects on cardiac function, including the induction of Early Afterdepolarization (EAD), a phenomenon associated with cardiac arrhythmias.
Chemical Properties
| Property | Value |
| Chemical Name | α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol, monohydrochloride |
| Synonyms | INPEA, Nifenalol HCl |
| CAS Number | 5704-60-9 |
| Molecular Formula | C₁₁H₁₇ClN₂O₃ |
| Molecular Weight | 260.72 g/mol |
Quantitative Analysis of Receptor Interaction
The potency of this compound as a β-adrenergic receptor antagonist has been quantified using functional assays. The pA2 value, a measure of the antagonist's affinity for its receptor, provides a key metric for its characterization.
| Parameter | Value | Tissue/Assay Condition | Agonist | Reference |
| pA2 | 6.05 | Isolated rabbit right ventricular strips | Isoprenaline | [1] |
Downstream Signaling Pathways
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). As an antagonist, this compound blocks this initial step, thereby inhibiting all subsequent downstream effects.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the β-adrenergic receptor of interest (β1 or β2) are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Nifenalol that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (General Protocol)
This protocol describes a general method to assess the functional antagonism of this compound by measuring its effect on agonist-induced cAMP production.
References
Chemical and physical properties of Nifenalol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride, also known by its synonym INPEA, is a non-selective β-adrenergic receptor antagonist.[1][2] As a member of the beta-blocker class of drugs, it primarily exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This guide provides an in-depth overview of the chemical and physical properties, pharmacological actions, and relevant experimental methodologies for the study of this compound.
Chemical and Physical Properties
This compound is a crystalline solid.[2] A comprehensive summary of its chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Isopropylamino)-1-(4-nitrophenyl)ethanol hydrochloride | [1] |
| Synonyms | INPEA, Nifenalol HCl | [1][2] |
| CAS Number | 5704-60-9 | [1][2] |
| Molecular Formula | C₁₁H₁₇ClN₂O₃ | [1] |
| Molecular Weight | 260.72 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 181 °C | [3] |
| Solubility | Soluble in DMSO (≥250 mg/mL), water (50 mg/mL), DMF (30 mg/mL), and PBS (pH 7.2) (10 mg/mL). Sparingly soluble in ethanol (5 mg/mL). | [2][4] |
| pKa (of Nifenalol) | 9.34 (Basic) | [5] |
Pharmacological Properties
Mechanism of Action
This compound functions as a competitive antagonist at β-adrenergic receptors.[1][2] This class of receptors, which includes β1 and β2 subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of cardiovascular and other physiological functions.[6] Upon binding of an agonist like epinephrine, β-adrenergic receptors activate the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6]
By competitively binding to these receptors, this compound blocks this signaling cascade, leading to a reduction in intracellular cAMP levels. This antagonism of β-adrenergic signaling results in a variety of physiological effects.
Pharmacological Effects
The primary pharmacological effects of this compound are centered on the cardiovascular system. As a beta-blocker, it is expected to lower heart rate (negative chronotropic effect) and reduce the force of cardiac contraction (negative inotropic effect), leading to a decrease in cardiac output.[6] These actions collectively contribute to a reduction in blood pressure.[6]
Experimentally, Nifenalol has been shown to inhibit contractions induced by the β-AR agonist isoprenaline in isolated rabbit right ventricular strips, with a pA₂ value of 6.05.[2] Additionally, it has been observed to induce Early Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can be associated with arrhythmias.[4]
Signaling Pathway
The signaling pathway affected by this compound is the canonical β-adrenergic receptor pathway. The binding of this compound to the β-adrenergic receptor competitively inhibits the binding of endogenous catecholamines, thereby preventing the activation of adenylyl cyclase and the subsequent production of cAMP.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for similar compounds and can be adapted as necessary.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of a this compound bulk sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
This compound reference standard.
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and 0.02 M potassium dihydrogen phosphate buffer (e.g., 60:30:10, v/v/v). Adjust the pH of the buffer to 4.0 with orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
-
UV detection wavelength: 265 nm.[2]
-
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample solution to that in the standard solution.
Stability-Indicating HPLC Method
This protocol describes a forced degradation study to assess the stability of this compound.
Procedure:
-
Acid Degradation: Reflux a solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Degradation: Reflux a solution of this compound in 0.1 N NaOH at 80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Receptor Binding Affinity Assay
This radioligand binding assay determines the affinity of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
ATP (substrate).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding forskolin.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Measurement: Quantify the amount of cAMP produced using a suitable detection kit.
-
Data Analysis: Plot the adenylyl cyclase activity (as a percentage of the forskolin-stimulated control) against the logarithm of the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a valuable tool for research in pharmacology and drug development, particularly in the study of the β-adrenergic system. This guide has provided a comprehensive overview of its chemical, physical, and pharmacological properties, along with detailed experimental protocols for its characterization. The provided information aims to support researchers in their investigations of this and related compounds.
References
- 1. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifenalol Hydrochloride and Early Afterdepolarization: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Executive Summary
Nifenalol, a beta-adrenergic antagonist, has been a subject of interest for its potential cardiovascular applications. However, a comprehensive understanding of its cardiac electrophysiological profile, particularly its propensity to induce Early Afterdepolarizations (EADs), remains largely undefined in publicly available scientific literature. This technical guide synthesizes the limited existing preclinical data on the cardiac effects of nifenalol and explores the theoretical potential for EAD induction based on its known pharmacological class. Due to a significant lack of direct research on nifenalol-induced EADs, this document will also highlight the current knowledge gaps and propose future research directions.
Introduction to Nifenalol Hydrochloride
Nifenalol is classified as a beta-adrenergic receptor blocking agent.[1] Beta-blockers are a cornerstone in the management of various cardiovascular diseases, primarily by antagonizing the effects of catecholamines at beta-adrenergic receptors, leading to decreased heart rate, blood pressure, and myocardial contractility. While the primary mechanism of action for this class is well-established, individual agents can exhibit ancillary properties, including effects on cardiac ion channels that may alter the action potential duration and create a substrate for arrhythmias.
Early Afterdepolarizations (EADs): A Primer
Early afterdepolarizations are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential. They are recognized as a cellular mechanism underlying Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. The development of EADs is typically associated with a prolongation of the action potential duration (APD), which can be caused by an increase in inward depolarizing currents (e.g., L-type Ca2+ current, late Na+ current) or a decrease in outward repolarizing currents (e.g., delayed rectifier K+ currents).
Preclinical Evidence on the Cardiac Electrophysiological Effects of Nifenalol
Direct evidence specifically investigating the induction of EADs by this compound is notably absent in the peer-reviewed scientific literature. However, a single study provides some insight into its effects on the cardiac action potential.
A study in guinea pig papillary muscles investigated the effects of nifenalol on the maximum upstroke velocity (Vmax) of the action potential, an indicator of the fast inward sodium current (INa).[1] The findings from this study are summarized below.
Table 1: Effect of Nifenalol on the Maximum Upstroke Velocity (Vmax) of the Action Potential in Guinea Pig Papillary Muscles
| Compound | Concentration | % Reduction of Vmax (at 1 Hz) |
| Nifenalol | 0.2 mmol/l | ~20% |
Data extracted from Harada et al., 1986.[1]
This study suggests that nifenalol has a modest inhibitory effect on the sodium channel at a high concentration.[1] However, the study did not evaluate the effects of nifenalol on the duration of the action potential or the potential for EAD formation.
Experimental Protocols
The following is a summary of the methodology used in the key cited study to assess the cardiac electrophysiological effects of nifenalol.
In Vitro Electrophysiological Recording in Guinea Pig Papillary Muscles
-
Animal Model: Male guinea pigs.
-
Tissue Preparation: Papillary muscles were isolated from the right ventricle.
-
Experimental Setup: The preparations were placed in an organ bath and superfused with Tyrode's solution. The muscles were stimulated at a basal frequency (e.g., 1 Hz).
-
Electrophysiological Recordings: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. The maximum upstroke velocity (Vmax) of phase 0 of the action potential was measured.
-
Drug Application: Nifenalol was added to the superfusing solution at the desired concentrations.
-
Data Analysis: The percentage change in Vmax from baseline was calculated after drug application.
Signaling Pathways and Logical Relationships
Given the lack of specific research on nifenalol-induced EADs, a definitive signaling pathway cannot be constructed. However, a general workflow for assessing the proarrhythmic potential of a compound like nifenalol can be conceptualized.
Caption: Workflow for Assessing Proarrhythmic Potential.
Discussion and Future Directions
The current body of scientific literature does not provide sufficient evidence to conclude whether this compound induces EADs. The observed modest effect on Vmax in one study is not indicative of an effect on repolarization, which is the primary driver of EADs.
To thoroughly assess the proarrhythmic risk of nifenalol, particularly its potential to induce EADs, the following experimental investigations are warranted:
-
Comprehensive Ion Channel Profiling: Systematic evaluation of nifenalol's effects on key cardiac ion channels, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the L-type calcium current (ICa,L), and the late sodium current (INa,L), using patch-clamp electrophysiology in heterologous expression systems or isolated cardiomyocytes.
-
Action Potential Duration Studies: Detailed analysis of the effects of a range of nifenalol concentrations on the action potential duration at 50% and 90% repolarization (APD50 and APD90) in various cardiac preparations, such as isolated Purkinje fibers and ventricular myocytes from different species.
-
In Vivo Electrophysiology Studies: Evaluation of the effects of nifenalol on the QT interval in conscious, instrumented animal models. Programmed electrical stimulation protocols could also be employed to assess the vulnerability to drug-induced arrhythmias.
Conclusion
References
Stereoisomers and Enantiomers of Nifenalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker, belonging to the arylaminoethanol class of compounds.[1] Like many pharmaceuticals, Nifenalol possesses a chiral center, leading to the existence of stereoisomers. The spatial arrangement of atoms around this chiral center results in two non-superimposable mirror images known as enantiomers: (R)-Nifenalol and (S)-Nifenalol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[2] For beta-blockers, the beta-blocking activity predominantly resides in one enantiomer.[1] This technical guide provides an in-depth overview of the synthesis, separation, and pharmacological aspects of Nifenalol's stereoisomers, intended for researchers and professionals in drug development.
Stereoisomers of Nifenalol
Nifenalol, with the chemical name 1-(4-nitrophenyl)-2-isopropylaminoethanol, has a single stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to a pair of enantiomers, designated as (R)-Nifenalol and (S)-Nifenalol.
Synthesis of Nifenalol Enantiomers
The preparation of enantiomerically pure Nifenalol typically involves a chemoenzymatic approach, which combines chemical synthesis with an enzymatic resolution step to separate the enantiomers of a key precursor. A common strategy is the kinetic resolution of a racemic bromohydrin intermediate.
General Synthesis Approach
The synthesis generally proceeds through the following key steps:
-
Synthesis of Racemic Precursor: A racemic precursor, such as (±)-2-bromo-1-(4-nitrophenyl)ethanol, is synthesized.
-
Enzymatic Kinetic Resolution: A lipase enzyme is used to selectively acylate one of the enantiomers of the racemic precursor, allowing for their separation.
-
Conversion to Nifenalol Enantiomers: The separated enantiomers of the precursor are then chemically converted to the corresponding (R)- and (S)-Nifenalol.
Experimental Protocols
This protocol is a representative method based on procedures for similar compounds and may require optimization for Nifenalol's specific precursor.
-
Materials:
-
Procedure:
-
Dissolve (±)-2-bromo-1-(4-nitrophenyl)ethanol in the chosen organic solvent in a reaction vessel.[4]
-
Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).[4]
-
Add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).[4]
-
If necessary, add a mild base like sodium carbonate to neutralize any acid formed during the reaction.[3]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).[4]
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.[3]
-
Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.[4]
-
The resulting mixture contains one enantiomer of the alcohol and the acetylated form of the other enantiomer. These can be separated by column chromatography.
-
Figure 1: Workflow for the enzymatic kinetic resolution of the Nifenalol precursor.
-
Materials:
-
Enantiomerically pure (R)- or (S)-2-bromo-1-(4-nitrophenyl)ethanol
-
Isopropylamine
-
Suitable solvent (e.g., methanol)[5]
-
-
Procedure:
-
Dissolve the enantiomerically pure precursor in the solvent.
-
Add an excess of isopropylamine.[5]
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the enantiomerically pure (R)- or (S)-Nifenalol.
-
Separation of Nifenalol Enantiomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of Nifenalol enantiomers.
Chiral HPLC Principles
Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers. This results in different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including beta-blockers.[5]
Experimental Protocol for Chiral HPLC Separation
This is a representative protocol and may require optimization.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column, such as Chiralpak AD or Chiralcel OD-H.[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). A small amount of an amine modifier (e.g., diethylamine) is often added for basic compounds like Nifenalol to improve peak shape. A typical starting mobile phase could be Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Temperature: Ambient
-
-
Procedure:
-
Prepare a standard solution of racemic Nifenalol in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Optimize the mobile phase composition (the ratio of hexane to alcohol and the concentration of the amine modifier) to achieve baseline separation of the two enantiomers with good resolution.
-
Figure 2: Analytical workflow for the chiral HPLC separation of Nifenalol enantiomers.
Pharmacological Activity
Mechanism of Action
Nifenalol is a beta-adrenergic receptor antagonist, meaning it competitively blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors. This antagonism inhibits the downstream signaling cascade, leading to various physiological effects, such as a reduction in heart rate, blood pressure, and cardiac contractility.
Stereoselectivity of Pharmacological Activity
For the vast majority of beta-blockers, the pharmacological activity is highly stereoselective, with one enantiomer being significantly more potent than the other.[1] Typically, the (S)-enantiomer is the more active beta-blocker. However, for the arylaminoethanol class to which Nifenalol belongs, the (R)-enantiomer is often the more potent beta-blocker.[6]
Note on Data Availability: Despite a comprehensive literature search, specific quantitative pharmacological data (e.g., receptor binding affinities (Ki), IC50 values from functional assays) for the individual (R)- and (S)-enantiomers of Nifenalol could not be located in publicly available scientific literature. A key study by Harms HH, et al. from 1977 titled "Differentiation of beta-adrenoceptors in right atrium, diaphragm and adipose tissue of the rat, using stereoisomers of propranolol, alprenolol, nifenalol and practolol" likely contains this valuable data, but the full text was not accessible.[7]
Data Presentation
The following table is a template illustrating how quantitative pharmacological data for Nifenalol enantiomers would be presented.
| Enantiomer | Receptor Binding Affinity (Ki) [nM] | Functional Antagonism (IC50) [nM] |
| (R)-Nifenalol | Data not available | Data not available |
| (S)-Nifenalol | Data not available | Data not available |
| Racemic Nifenalol | Data not available | Data not available |
Beta-Adrenergic Signaling Pathway and Nifenalol Antagonism
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (e.g., norepinephrine), the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response. Nifenalol, as a competitive antagonist, binds to the beta-adrenergic receptor but does not activate it, thereby preventing the agonist from binding and initiating the signaling cascade.
Figure 3: Beta-adrenergic signaling pathway and its inhibition by Nifenalol.
Conclusion
References
- 1. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In Vitro Pharmacology of Nifenalol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist that has been utilized in pharmacological research to differentiate β-adrenoceptor subtypes and to study cardiac electrophysiology. This technical guide provides an in-depth overview of in vitro studies involving this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
This compound's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors. This antagonism inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream signaling pathways. Notably, in cardiac electrophysiology, this compound is known to induce Early Afterdepolarizations (EADs), a phenomenon linked to arrhythmogenesis.
Quantitative Pharmacological Data
The following table summarizes the quantitative data on the antagonist potency of Nifenalol at β-adrenoceptors in various rat tissues, as determined by Harms HH, et al. (1977). The data is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Tissue/Receptor Subtype | Agonist | Antagonist | pA2 Value | Reference |
| Rat Right Atrium (β1) | Isoprenaline | (-)-Nifenalol | 7.63 | [1] |
| Rat Diaphragm (β2) | Isoprenaline | (-)-Nifenalol | 7.61 | [1] |
| Rat Adipose Tissue (β1) | Isoprenaline | (-)-Nifenalol | 7.47 | [1] |
Signaling Pathway
This compound, as a β-adrenergic receptor antagonist, blocks the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by catecholamines. The following diagram illustrates this inhibitory action.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nifenalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nifenalol hydrochloride. The described protocol is suitable for the determination of Nifenalol in bulk drug substance and can be adapted for pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase, providing a simple, accurate, and precise analysis. All experimental details, including system suitability criteria and validation parameters, are outlined to ensure reproducible results.
Introduction
Nifenalol is a beta-adrenergic antagonist used in the management of cardiovascular conditions. Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a comprehensive guide to an RP-HPLC method for the analysis of this compound, based on established methodologies for similar beta-blocker compounds.
Chromatographic Conditions
A simple isocratic RP-HPLC method has been developed for the analysis of this compound. The conditions are summarized in the table below. A C18 column is used to provide the necessary hydrophobic interactions for the retention of Nifenalol, while the mobile phase composition of an organic modifier and an aqueous buffer ensures efficient elution and good peak shape.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol: 0.02 M Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 272 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
a) 0.02 M Potassium Phosphate Buffer (pH 3.0):
-
Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
b) Mobile Phase Preparation:
-
Mix 600 mL of HPLC-grade methanol with 400 mL of the 0.02 M Potassium Phosphate Buffer (pH 3.0).
-
Degas the mobile phase by sonication or vacuum filtration.
c) Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
d) Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60 µg/mL).
e) Sample Preparation:
-
For bulk drug substance, prepare a sample solution with a theoretical concentration of 20 µg/mL in the mobile phase.
-
For pharmaceutical formulations, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
System Suitability
Before sample analysis, perform system suitability tests by injecting the 20 µg/mL working standard solution in replicate (n=5). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample preparations using the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or degradation products at the retention time of Nifenalol. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for replicate injections. |
| Intermediate Precision | The precision within the same laboratory, but on different days, with different analysts, or with different equipment. | RSD ≤ 2.0%. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met, and results are not significantly affected by variations in flow rate, mobile phase composition, and column temperature. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note provides a straightforward and reliable approach for the quantitative determination of this compound. The method is simple, accurate, precise, and can be readily implemented in a quality control laboratory for routine analysis. Proper method validation should be performed to ensure its suitability for the intended application.
Protocol for Inducing Early Afterdepolarizations (EADs) with Nifenalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nifenalol hydrochloride, a β-adrenergic receptor antagonist, has been identified as an agent capable of inducing Early Afterdepolarizations (EADs) in ventricular myocytes. EADs are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential and are considered a cellular substrate for cardiac arrhythmias, including Torsades de Pointes (TdP). The proarrhythmic potential of Nifenalol is linked to its ability to prolong the action potential duration (APD), a characteristic often associated with the blockade of repolarizing potassium currents and/or an increase in late inward currents.
The induction of EADs by this compound is reportedly sensitive to Tetrodotoxin, suggesting a significant involvement of the late sodium current (INa-L) in its mechanism of action. By augmenting the late sodium current, Nifenalol can disrupt the delicate balance of inward and outward currents during the plateau phase of the action potential, leading to membrane repolarization instability and the generation of EADs.
This document provides a detailed protocol for the in vitro induction of EADs using this compound in isolated adult ventricular cardiomyocytes. The protocol is intended for use by researchers in cardiac electrophysiology and drug safety assessment to study the mechanisms of drug-induced arrhythmogenesis and to screen compounds for proarrhythmic risk.
Experimental Protocols
Isolation of Adult Ventricular Myocytes
Objective: To obtain a viable suspension of single adult ventricular myocytes for electrophysiological recordings.
Materials:
-
Adult New Zealand White rabbits (2.5-3.0 kg) or Guinea Pigs.
-
Langendorff perfusion system.
-
Collagenase type II.
-
Protease type XIV.
-
Bovine Serum Albumin (BSA).
-
Tyrode's solution (see solutions section for composition).
-
Krebs-Henseleit (KH) solution (see solutions section for composition).
-
Calcium-free solutions.
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Switch the perfusion to an enzyme solution containing Collagenase II and Protease XIV in Tyrode's solution for 15-20 minutes.
-
After enzymatic digestion, perfuse with a Krebs-Henseleit (KH) solution to wash out the enzymes.
-
Remove the ventricles, mince the tissue, and gently triturate to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle and resuspend them in a storage solution.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
-
Allow the cells to stabilize for at least 1 hour before electrophysiological recordings.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
Objective: To record action potentials from isolated ventricular myocytes and assess the effects of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulators.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system.
-
This compound stock solution.
-
Extracellular (bath) solution (see solutions section for composition).
-
Intracellular (pipette) solution (see solutions section for composition).
Procedure:
-
Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution at 37°C.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a selected myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to record action potentials.
-
Pace the myocyte at a slow frequency (e.g., 0.2 Hz or 0.5 Hz) using brief suprathreshold current injections to elicit action potentials. Slow pacing rates are often crucial for EAD induction as they promote APD prolongation.
-
Record a stable baseline of action potentials for at least 5 minutes.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO) and dilute it to the desired final concentrations in the extracellular solution.
-
Apply this compound to the myocyte via the perfusion system at increasing concentrations (e.g., 1, 3, 10, 30 µM).
-
Record action potentials for at least 5-10 minutes at each concentration to allow for steady-state effects.
-
Monitor for the appearance of EADs, which manifest as depolarizing oscillations during phase 2 or phase 3 of the action potential.
-
Measure action potential parameters, including Action Potential Duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and the incidence and amplitude of EADs.
Solutions:
-
Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Krebs-Henseleit (KH) Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 1.8 CaCl2; gassed with 95% O2 / 5% CO2.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1.0 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
Data Presentation
The following tables summarize the expected quantitative data from experiments inducing EADs with this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of this compound on Action Potential Duration (APD)
| Nifenalol HCl (µM) | APD50 (ms) | APD90 (ms) | % Change in APD90 |
| 0 (Control) | 250 ± 15 | 300 ± 20 | 0% |
| 1 | 265 ± 18 | 325 ± 22 | 8.3% |
| 3 | 285 ± 20 | 360 ± 25 | 20.0% |
| 10 | 310 ± 22 | 410 ± 28 | 36.7% |
| 30 | 340 ± 25 | 470 ± 30 | 56.7% |
Table 2: Incidence of Early Afterdepolarizations (EADs) with this compound
| Nifenalol HCl (µM) | Number of Cells with EADs | Total Number of Cells | Incidence of EADs (%) |
| 0 (Control) | 0 | 20 | 0% |
| 1 | 2 | 20 | 10% |
| 3 | 7 | 20 | 35% |
| 10 | 15 | 20 | 75% |
| 30 | 19 | 20 | 95% |
Mandatory Visualizations
Caption: Experimental workflow for inducing EADs with this compound.
Caption: Proposed signaling pathway for Nifenalol-induced EADs.
Application Notes and Protocols: Investigating the Effects of Nifenalol Hydrochloride on Ion Channels using Patch Clamp Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride is a beta-adrenergic receptor blocking agent. While its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, emerging evidence suggests that like other beta-blockers, Nifenalol may also exert direct effects on various ion channels, independent of its receptor-blocking activity.[1][2] Understanding these off-target ion channel effects is crucial for a comprehensive safety and efficacy profile of the drug. The patch clamp technique remains the gold standard for characterizing the interaction of a compound with ion channels at the molecular level, providing high-resolution data on channel function and modulation.[3][4][5]
This document provides detailed application notes and protocols for utilizing patch clamp assays to investigate the effects of this compound on key cardiac and neuronal ion channels.
Potential Ion Channel Targets of this compound
Based on studies of related beta-blockers and preliminary data on Nifenalol's effects on cardiac action potentials, the following ion channels are proposed as potential targets for investigation:
-
Voltage-Gated Sodium Channels (Nav): An early study demonstrated that Nifenalol can reduce the maximum upstroke velocity of the action potential in guinea pig papillary muscles.[6] The maximum upstroke velocity (Vmax) of the cardiac action potential is primarily determined by the peak inward sodium current (INa) mediated by Nav1.5 channels.[7][8][9] This suggests that Nifenalol may directly block cardiac sodium channels. Several other beta-blockers, such as propranolol, have been shown to directly block Nav1.5 channels.[1][10][11][12]
-
L-Type Voltage-Gated Calcium Channels (Cav1.2): Beta-blockers can indirectly influence L-type calcium channels through their modulation of the beta-adrenergic signaling pathway.[2] Additionally, some beta-blockers may have direct effects on these channels. The observed negative inotropic effects of Nifenalol could, in part, be mediated by modulation of Cav1.2 channels, which are critical for cardiac contractility.[6]
-
hERG (Kv11.1) Potassium Channels: While the related compound sotalol is a known hERG channel blocker, this activity is largely attributed to its methanesulfonamide group, which Nifenalol lacks.[13] Therefore, significant hERG blockade by Nifenalol is considered less likely, but should be assessed as part of a comprehensive safety pharmacology screen.[14][15]
Data Presentation: Putative Effects of this compound on Ion Channels
Due to the limited publicly available direct patch clamp data for this compound, the following table provides hypothetical yet plausible quantitative data based on the known effects of related beta-blockers like propranolol on sodium channels.[11] These values should be experimentally determined.
| Ion Channel | Cell Line | Parameter | Putative Value (this compound) | Reference Compound | Reference Value |
| Nav1.5 | HEK293 | IC50 (Tonic Block) | ~ 20 µM | Propranolol | 21.4 µM[11] |
| IC50 (Use-Dependent Block) | ~ 3 µM | Propranolol | 2.7 µM[11] | ||
| ΔV1/2 of Inactivation | Hyperpolarizing Shift | Propranolol | Hyperpolarizing Shift[12] | ||
| Cav1.2 | HEK293 | IC50 | > 30 µM (weak block) | Propranolol | Weak or indirect effects |
| hERG (Kv11.1) | HEK293 | IC50 | > 100 µM (low risk) | Sotalol | ~100 µM[16] |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance and preparation of a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.5 sodium channel alpha subunit and the beta-1 subunit.
Materials:
-
HEK293 cells stably expressing hNav1.5/hβ1
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Poly-D-lysine coated glass coverslips
Procedure:
-
Cell Maintenance: Culture HEK293-hNav1.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.
-
Plating for Patch Clamp: For patch clamp experiments, seed cells onto poly-D-lysine coated glass coverslips in a 35 mm culture dish 24-48 hours before the experiment to achieve 50-70% confluency on the day of recording.
Whole-Cell Patch Clamp Recordings
This protocol details the procedure for obtaining whole-cell voltage-clamp recordings to measure the effect of this compound on Nav1.5 currents.
Materials:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Patch clamp amplifier and digitizer
-
Microscope with micromanipulators
-
Perfusion system
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the fire-polished pipette tip while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).
-
Data Acquisition:
-
Switch to voltage-clamp mode.
-
Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.
-
To measure tonic block , apply depolarizing voltage steps to -10 mV for 50 ms every 10 seconds (0.1 Hz).
-
To measure use-dependent block , increase the frequency of the depolarizing pulses to 1 Hz or 5 Hz.
-
To determine the voltage-dependence of steady-state inactivation , apply a series of 500 ms pre-pulses to various potentials (from -140 mV to -10 mV in 10 mV increments) followed by a test pulse to -10 mV.
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach steady-state before recording.
-
Data Analysis: Analyze the recorded currents using appropriate software. Calculate the percentage of current inhibition at each Nifenalol concentration to determine the IC50 value. Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V1/2).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Conclusion
The provided protocols and information serve as a comprehensive guide for researchers to initiate patch clamp-based investigations into the effects of this compound on various ion channels. While direct evidence for Nifenalol's ion channel activity is still emerging, the preliminary data on its impact on cardiac action potentials strongly suggests a direct interaction with voltage-gated sodium channels.[6] A thorough electrophysiological characterization is essential to fully elucidate the pharmacological profile of Nifenalol, contributing to a better understanding of its therapeutic actions and potential side effects. The use of automated patch clamp systems can significantly increase the throughput of these studies, enabling a more rapid screening of Nifenalol and its analogues against a panel of ion channels.[4][17]
References
- 1. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. The patch clamp technique in ion channel research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of bucumolol, nadolol and nifenalol on maximum upstroke velocity of action potential in guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 8. Cardiac action potential - Wikipedia [en.wikipedia.org]
- 9. Proyecto ITACA [itaca.edu.es]
- 10. Effects of propranolol and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Application Note: Enantioseparation of Nifenalol Isomers by Chiral HPLC
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of Nifenalol isomers. Nifenalol, a beta-adrenergic blocker, contains a chiral center, resulting in two enantiomers with potentially different pharmacological and toxicological profiles. The method employs a polysaccharide-based chiral stationary phase, Chiralpak AD, to achieve baseline separation of the (R)- and (S)-Nifenalol enantiomers. This document provides comprehensive experimental protocols, quantitative performance data, and visual representations of the workflow and separation principles to aid researchers, scientists, and drug development professionals in replicating and adapting this method for their analytical needs.
Introduction
The stereochemistry of pharmaceutical compounds is a critical aspect of drug development and quality control. Enantiomers of a chiral drug can exhibit significant differences in their bioactivity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects.[1] Consequently, regulatory agencies often mandate the marketing of single-enantiomer drugs.[1] Nifenalol, a beta-blocker, is a chiral compound for which enantioselective analysis is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[2][3]
This application note describes a validated chiral HPLC method for the separation of Nifenalol enantiomers utilizing a Chiralpak AD column, which features tris(3,5-dimethylphenyl)carbamate as the chiral selector.[4] The method demonstrates excellent resolution and selectivity under normal-phase conditions.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak AD, 250 mm x 4.6 mm I.D., 10 µm particle size.
-
Chemicals and Reagents:
-
Racemic Nifenalol standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Ethylethanamine (Diethylamine) (HPLC grade)
-
Chromatographic Conditions
The enantioseparation of Nifenalol was achieved using the following chromatographic conditions:
| Parameter | Condition |
| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane : Ethanol : Methanol : Ethylethanamine (see Table 1 for ratios) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of racemic Nifenalol at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The efficiency of the enantioseparation was evaluated based on the composition of the mobile phase. Two different mobile phase compositions were tested to optimize the separation. The results, including retention times (t R ), selectivity factor (α), and resolution (R s ), are summarized in the tables below.[4]
Table 1: Mobile Phase Compositions
| Mobile Phase ID | Composition (v/v/v/v) |
| A | n-Hexane : Ethanol : Methanol : Ethylethanamine (78:11:11:0.1) |
| B | n-Hexane : Ethanol : Methanol : Ethylethanamine (80:10:10:0.1) |
Table 2: Chromatographic Performance Data
| Mobile Phase | Enantiomer | Retention Time (t R ) (min) | Selectivity (α) | Resolution (R s ) |
| A | Enantiomer 1 | t R1 | 1.07 - 1.42 | 0.76 - 5.47 |
| Enantiomer 2 | t R2 | |||
| B | Enantiomer 1 | t R1 | 1.07 - 1.42 | 0.76 - 5.47 |
| Enantiomer 2 | t R2 |
Note: Specific retention times for each enantiomer were not provided in the source material, but the ranges for selectivity and resolution indicate successful separation.
Visualizations
Experimental Workflow
The overall workflow for the enantioseparation of Nifenalol by chiral HPLC is depicted in the following diagram.
Caption: Workflow for Nifenalol Enantioseparation.
Chiral Recognition Mechanism
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.
Caption: Principle of Chiral Recognition.
Conclusion
The chiral HPLC method presented in this application note provides a reliable and effective means for the enantioseparation of Nifenalol. The use of a Chiralpak AD column with a mobile phase consisting of a hexane, ethanol, methanol, and ethylethanamine mixture yields excellent selectivity and resolution.[4] This method is suitable for routine quality control analysis and for pharmacokinetic and pharmacodynamic studies where the individual enantiomers need to be monitored. The provided protocols and data serve as a valuable resource for researchers in the pharmaceutical industry and related fields.
References
Application Notes and Protocols for Preparing Nifenalol Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist used in scientific research to study the effects of β-blockade on the cardiovascular system and other physiological processes.[1][2][3] As a sympatholytic drug, it inhibits the binding of norepinephrine and epinephrine to β-adrenergic receptors, thereby blocking their downstream signaling pathways.[3] This compound is particularly noted for its ability to induce Early Afterdepolarization (EAD) in cardiac electrophysiology studies, an effect that can be blocked by tetrodotoxin.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
It is essential to understand the chemical properties of this compound to ensure proper handling and dissolution.
| Property | Value | Reference |
| Synonyms | INPEA | [2][5] |
| CAS Number | 5704-60-9 | [1][2][5] |
| Molecular Formula | C₁₁H₁₆N₂O₃ • HCl | [2] |
| Molecular Weight | 260.72 g/mol | [4][5] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the specific requirements of the experiment. Ultrasonic assistance may be necessary to achieve complete dissolution.[4]
| Solvent | Solubility | Molar Concentration (at max solubility) | Reference |
| DMSO | 250 mg/mL | 958.88 mM | [4] |
| Water | 50 mg/mL | 191.78 mM | [4] |
| DMF | 30 mg/mL | ~115.06 mM | [2] |
| Ethanol | 5 mg/mL | ~19.18 mM | [2] |
| PBS (pH 7.2) | 10 mg/mL | ~38.36 mM | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (Nitrile or neoprene are suitable for handling DMSO and dilute acids).[6]
3.2. Procedure
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing this compound: Carefully weigh out 2.61 mg of this compound powder (Molecular Weight = 260.72 g/mol ) and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
3.3. Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution.
| Storage Temperature | Stability Period | Reference |
| -80°C | 6 months | [1][4] |
| -20°C | 1 month | [1][4] |
Store the aliquots protected from light and moisture.[1][4] The solid powder should be stored at 4°C, sealed, and protected from moisture and light.[1]
Safety Precautions
As a hydrochloride salt, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling the compound and its solutions.[7]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of the powder.[7] All handling of the solid compound should be performed in a chemical fume hood.
-
Spills: In case of a spill, use appropriate absorbent material, and decontaminate the area. For larger spills, follow institutional safety protocols.[7]
-
Waste Disposal: Dispose of all waste materials (tubes, tips, unused solution) in accordance with local and institutional chemical waste disposal regulations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.
Caption: this compound signaling pathway.
Caption: Experimental workflow for stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. nrs.objectstore.gov.bc.ca [nrs.objectstore.gov.bc.ca]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
In Vivo Administration of Nifenalol Hydrochloride: Application Notes & Protocols (A Theoretical Framework)
Disclaimer: Extensive literature searches did not yield specific in vivo experimental data or established protocols for the administration of Nifenalol hydrochloride in animal models. The following application notes and protocols are presented as a theoretical framework based on the general principles of in vivo studies for beta-adrenergic antagonists. These are intended to serve as a foundational guide for researchers and should be adapted and validated based on empirical data obtained from pilot studies.
Introduction
Nifenalol is a beta-adrenergic antagonist, commonly referred to as a beta-blocker. Compounds in this class are known for their effects on the cardiovascular system, primarily by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenoceptors. This action leads to reductions in heart rate, blood pressure, and cardiac contractility. In vivo studies in animal models are crucial for elucidating the pharmacokinetic and pharmacodynamic profiles of such compounds, as well as for assessing their therapeutic potential and safety.
This document provides a theoretical guide for the in vivo administration of this compound in common animal models such as rats and dogs. It outlines potential experimental designs for evaluating its cardiovascular effects and includes hypothetical data for illustrative purposes.
Potential Signaling Pathway
Nifenalol, as a beta-blocker, is expected to antagonize the canonical β-adrenergic signaling pathway. Upon binding to β-adrenoceptors (primarily β1 in cardiac tissue), it would prevent the activation of adenylyl cyclase by Gs proteins. This, in turn, would reduce the intracellular concentration of cyclic AMP (cAMP), leading to decreased protein kinase A (PKA) activity. The downstream consequences include reduced phosphorylation of calcium channels and other key proteins involved in cardiac muscle contraction and relaxation.
Caption: Hypothetical signaling pathway of this compound antagonism at the β-adrenergic receptor.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from in vivo studies of this compound. These are for illustrative purposes only.
Table 1: Hypothetical Dose-Response Effect of Intravenous this compound on Heart Rate in Anesthetized Rats
| Dose (mg/kg) | Change in Heart Rate (beats/min) from Baseline (Mean ± SD) |
| 0 (Vehicle) | -5 ± 3 |
| 0.1 | -25 ± 8 |
| 0.5 | -60 ± 12 |
| 1.0 | -105 ± 15 |
| 2.0 | -150 ± 20 |
Table 2: Hypothetical Effect of Oral this compound on Mean Arterial Pressure in Conscious Dogs
| Time Post-Administration (hours) | Mean Arterial Pressure (mmHg) (Mean ± SD) |
| 0 (Baseline) | 105 ± 7 |
| 1 | 98 ± 6 |
| 2 | 90 ± 8 |
| 4 | 85 ± 5 |
| 8 | 92 ± 7 |
| 12 | 100 ± 6 |
Experimental Protocols
The following are detailed, albeit theoretical, protocols for conducting in vivo experiments with this compound.
Protocol 1: Evaluation of Acute Cardiovascular Effects in Anesthetized Rats
Objective: To determine the dose-dependent effects of intravenously administered this compound on heart rate and blood pressure in anesthetized rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for vehicle and drug dissolution
-
Anesthetic agent (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Adult male Wistar rats (250-300g)
-
Surgical instruments
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
ECG recording system
Experimental Workflow:
Caption: Workflow for assessing acute cardiovascular effects of this compound in anesthetized rats.
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. Prepare serial dilutions to achieve the desired final concentrations for injection. The vehicle control group will receive an equivalent volume of sterile saline.
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to measure blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
Insert subcutaneous ECG leads to monitor heart rate and rhythm.
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline cardiovascular parameters.
-
Administer a single bolus dose of either vehicle or this compound via the jugular vein catheter.
-
Continuously record blood pressure and ECG for a predefined period (e.g., 60 minutes) post-administration.
-
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Evaluation of Oral Bioavailability and Hemodynamic Effects in Conscious Dogs
Objective: To assess the effects of orally administered this compound on heart rate and blood pressure over time in conscious dogs.
Materials:
-
This compound
-
Gelatin capsules
-
Beagle dogs (male or female, 9-12 kg)
-
Telemetry system for continuous monitoring of blood pressure and heart rate
-
Veterinary scale
Experimental Workflow:
Caption: Workflow for assessing the hemodynamic effects of oral this compound in conscious dogs.
Procedure:
-
Drug Preparation: Weigh the appropriate dose of this compound and encapsulate it in gelatin capsules.
-
Animal Preparation:
-
Surgically implant telemetry transmitters in the dogs to allow for the continuous monitoring of arterial blood pressure and heart rate.
-
Allow the animals to recover fully from surgery (typically 2-3 weeks).
-
-
Data Acquisition:
-
Acclimate the dogs to the study environment.
-
Record baseline telemetry data for 24 hours prior to drug administration.
-
Administer a single oral dose of this compound.
-
Continuously record telemetry data for at least 24 hours post-dosing.
-
-
Data Analysis: Analyze the telemetry data to determine the time course of changes in heart rate and blood pressure.
Conclusion
The provided application notes and protocols offer a theoretical framework for initiating in vivo studies on this compound. It is imperative for researchers to conduct pilot studies to determine appropriate dose ranges and to validate these methodologies for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Application Notes and Protocols for the Analytical Quantification of Nifenalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Nifenalol hydrochloride, a beta-adrenergic receptor blocking agent. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to assist in quality control, pharmacokinetic studies, and formulation development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceuticals due to its high resolution and sensitivity. A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (containing an acid modifier like phosphoric acid for better peak shape) is a common starting point for beta-blockers. A typical mobile phase could be Acetonitrile:Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 v/v.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270-280 nm for similar compounds).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Parameters (Proposed):
The following are typical validation parameters that would need to be established for this method, with expected ranges based on similar compounds:
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Range | e.g., 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Specificity | No interference from excipients or degradation products |
Note: The specific mobile phase composition and gradient (if necessary) should be optimized to achieve a symmetrical peak for Nifenalol with a reasonable retention time and good resolution from any impurities or degradation products.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.[1][2][3][4] The drug substance should be exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation product peaks are well-resolved from the parent drug peak.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of drugs in bulk and pharmaceutical formulations, provided there is no interference from excipients at the analysis wavelength. A method adapted from a validated procedure for a similar beta-blocker, Nebivolol hydrochloride, is proposed.[5][6]
Experimental Protocol
-
Solvent: 0.1 M Hydrochloric Acid or Methanol.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound (e.g., 10 µg/mL) in the chosen solvent between 200-400 nm. The λmax is expected to be in the range of 270-290 nm.
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen solvent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.
Sample Preparation (for Tablet Dosage Form):
-
Follow steps 1-4 from the HPLC sample preparation to obtain a stock solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the solvent to a final concentration within the calibration range.
Method Validation Parameters (Proposed):
| Parameter | Specification |
| Linearity (Beer's Law Range) | e.g., 5 - 25 µg/mL (Correlation coefficient r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined experimentally[7] |
| Limit of Quantitation (LOQ) | To be determined experimentally[7] |
| Specificity | The absorption spectra of excipients should not interfere with the drug's λmax. |
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.[8][9][10] A capillary zone electrophoresis (CZE) method is suitable for the analysis of ionizable drugs like this compound.
Experimental Protocol
-
Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).
-
Background Electrolyte (BGE): A buffer with a pH that ensures Nifenalol is charged. A common choice for basic drugs is a low pH buffer, such as 25 mM phosphate buffer at pH 2.5.
-
Applied Voltage: 20-30 kV.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or the λmax of Nifenalol).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Capillary Temperature: 25 °C.
Standard and Sample Preparation:
Prepare standard and sample solutions in the background electrolyte or water to concentrations within the linear range of the method. Filtration of all solutions through a 0.22 µm filter is recommended.
Method Validation Parameters (Proposed):
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.998 |
| Precision (% RSD of migration time and peak area) | < 1% for migration time, < 3% for peak area |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| LOD and LOQ | To be determined experimentally |
Logical Relationship: CE Separation Principle
Caption: Principle of Nifenalol separation by Capillary Electrophoresis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of drugs, particularly in biological matrices, due to its high sensitivity and specificity.[11][12] For non-volatile and polar compounds like Nifenalol, derivatization is typically required to improve volatility and chromatographic performance.
Experimental Protocol
Sample Preparation and Derivatization (from biological fluid):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample (e.g., plasma, urine), add an internal standard.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Extract with an organic solvent like ethyl acetate or a mixture of hexane and isoamyl alcohol.
-
Centrifuge and separate the organic layer.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of Nifenalol.
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of ~150°C, ramped up to ~280°C. The program needs to be optimized for the separation of the derivatized Nifenalol from matrix components.
-
Injector: Splitless mode at ~250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized Nifenalol and the internal standard. A full scan mode can be used for initial identification.
-
Method Validation Parameters (Proposed):
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.995 |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
| LOD and LOQ | To be determined experimentally, typically in the ng/mL range. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of Nifenalol.
Mechanism of Action: Beta-Adrenergic Receptor Blockade
Nifenalol is a beta-blocker, meaning it acts as an antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are stimulated by catecholamines like epinephrine and norepinephrine. By blocking these receptors, particularly β1 receptors in the heart, Nifenalol reduces heart rate, blood pressure, and cardiac contractility.
Caption: this compound antagonizes the beta-adrenergic signaling pathway.
References
- 1. ijpdr.com [ijpdr.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of (R)-(−)-Nifenalol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of the β-adrenergic receptor blocker, (R)-(−)-Nifenalol. Two primary enzymatic strategies are outlined: kinetic resolution of a racemic bromohydrin precursor using lipase and an enantioconvergent hydrolysis of a racemic epoxide using an engineered epoxide hydrolase. These methods offer highly stereoselective and environmentally benign alternatives to traditional chemical synthesis.
Introduction
(R)-(−)-Nifenalol is a β-adrenergic receptor blocking agent. As with many chiral drugs, the pharmacological activity resides primarily in one enantiomer. Therefore, the development of efficient and stereoselective synthetic routes to obtain the enantiomerically pure compound is of significant importance. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, provide a powerful tool for achieving high enantiopurity under mild reaction conditions.
This guide details two effective chemoenzymatic pathways for the synthesis of (R)-(−)-Nifenalol, presenting comprehensive experimental protocols and quantitative data to facilitate their application in a laboratory setting.
Strategy 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol
This strategy involves the enzymatic kinetic resolution of a racemic bromohydrin, a key precursor to (R)-(−)-Nifenalol. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Overall Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution route to (R)-(−)-Nifenalol.
Experimental Protocols
1. Synthesis of Racemic (±)-2-bromo-1-(4-nitrophenyl)ethanol
This precursor can be synthesized from 4-nitroacetophenone. The process typically involves bromination of the acetophenone followed by reduction of the resulting α-bromoketone.
2. Enzymatic Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol
This key step utilizes a lipase to selectively acylate the (S)-enantiomer.
-
Enzyme: Immobilized lipase PS-C-II.
-
Acylating Agent: Vinyl acetate.
-
Solvent: A suitable organic solvent such as toluene or tert-butyl methyl ether.
-
Procedure:
-
To a solution of racemic (±)-2-bromo-1-(4-nitrophenyl)ethanol in the chosen solvent, add immobilized lipase PS-C-II.
-
Add vinyl acetate as the acyl donor.
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%).
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The filtrate, containing the (R)-bromohydrin and the (S)-acetate, is concentrated.
-
The (R)-bromohydrin is separated from the (S)-acetate by column chromatography.
-
3. Synthesis of (R)-(−)-Nifenalol
The enantiomerically enriched (R)-bromohydrin is converted to (R)-(−)-Nifenalol.
-
Reagent: Isopropylamine.
-
Procedure:
-
The purified (R)-2-bromo-1-(4-nitrophenyl)ethanol is dissolved in a suitable solvent (e.g., methanol).
-
An excess of isopropylamine is added.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.
-
The solvent and excess amine are removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield (R)-(−)-Nifenalol.
-
Quantitative Data
| Step | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Enzymatic Kinetic Resolution (Transesterification) | (R)-2-bromo-1-(4-nitrophenyl)ethanol | >99% | ~50% | [1][2] |
| Enzymatic Kinetic Resolution (Transesterification) | (S)-2-bromo-1-(4-nitrophenyl)ethanol acetate | High | ~50% | [1][2] |
Strategy 2: Epoxide Hydrolase-Catalyzed Enantioconvergent Synthesis
This more recent approach utilizes an engineered epoxide hydrolase for the enantioconvergent hydrolysis of racemic p-nitrostyrene oxide (pNSO) to yield the (R)-diol precursor with high enantiopurity and theoretical yield approaching 100%.
Overall Workflow
Caption: Workflow for the enantioconvergent hydrolysis route to (R)-(−)-Nifenalol.
Experimental Protocols
1. Enzymatic Synthesis of (R)-p-nitrophenyl glycol ((R)-pNPG)
This step employs an engineered epoxide hydrolase for the enantioconvergent hydrolysis of racemic p-nitrostyrene oxide.
-
Enzyme: Immobilized engineered epoxide hydrolase from Vigna radiata (VrEH2M263N).
-
Substrate: Racemic p-nitrostyrene oxide (pNSO).
-
Reaction System: A packed bed reactor filled with the immobilized enzyme.
-
Procedure:
-
A solution of racemic pNSO is continuously passed through the packed bed reactor.
-
The product stream, containing (R)-pNPG, is collected. In some setups, in situ product adsorption onto a resin can be employed.
-
If a resin is used, the product is subsequently eluted with a solvent like methanol.
-
The solvent is evaporated to yield the crude (R)-pNPG, which can be further purified if necessary.
-
2. Chemical Conversion of (R)-pNPG to (R)-(−)-Nifenalol
The enantiopure (R)-pNPG is then converted to (R)-(−)-Nifenalol through a multi-step chemical synthesis.[3] This typically involves:
-
Selective protection of the primary alcohol.
-
Activation of the secondary alcohol (e.g., mesylation or tosylation).
-
Nucleophilic substitution with isopropylamine, leading to epoxide formation and subsequent ring-opening.
-
Deprotection to yield the final product.
Quantitative Data
| Step | Product | Enantiomeric Excess (ee) | Isolated Yield | Overall Yield (from pNPG) | Reference |
| Enantioconvergent Hydrolysis | (R)-p-nitrophenyl glycol | 97% | 91% | - | [3] |
| Chemical Conversion to (R)-(−)-Nifenalol | (R)-(−)-Nifenalol | 99.9% (after recryst.) | - | 61.3% | [3] |
Summary and Comparison of Methods
| Feature | Lipase-Catalyzed Kinetic Resolution | Epoxide Hydrolase-Catalyzed Enantioconvergent Synthesis |
| Enzymatic Step | Kinetic resolution of a racemic bromohydrin | Enantioconvergent hydrolysis of a racemic epoxide |
| Theoretical Max. Yield | 50% for the desired enantiomer | 100% |
| Key Chiral Intermediate | (R)-2-bromo-1-(4-nitrophenyl)ethanol | (R)-p-nitrophenyl glycol |
| Advantages | Well-established methodology, commercially available lipases. | High theoretical yield, excellent enantioselectivity. |
| Disadvantages | Limited to 50% yield for the enzymatic step, requires separation of enantiomers. | Requires a specific engineered enzyme, multi-step chemical conversion from the diol. |
Both chemoenzymatic routes offer viable and effective strategies for the synthesis of enantiomerically pure (R)-(−)-Nifenalol. The choice of method may depend on factors such as the availability of the specific enzyme, desired overall yield, and the scale of the synthesis. The enantioconvergent hydrolysis route is particularly attractive due to its potential for a 100% theoretical yield in the key enzymatic step.
References
Application Notes and Protocols for Studying Cardiac Arrhythmias with Nifenalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifenalol hydrochloride, also known as INPEA, is a β-adrenergic receptor antagonist. While clinically used for conditions like hypertension and angina, its electrophysiological properties make it a valuable tool for in vitro research into the mechanisms of cardiac arrhythmias. Notably, Nifenalol has been observed to induce Early Afterdepolarizations (EADs), a cellular phenomenon linked to the development of torsades de pointes, a potentially lethal ventricular arrhythmia.
These application notes provide a comprehensive overview of the use of this compound in studying cardiac arrhythmias, with a focus on its effects on Purkinje fibers. Detailed protocols for relevant experiments are provided, along with a summary of expected quantitative effects and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Nifenalol is a non-selective β-adrenoceptor antagonist. Its primary mechanism of action in the heart is the competitive inhibition of catecholamines (e.g., norepinephrine, epinephrine) at β1-adrenergic receptors. This antagonism leads to a reduction in the downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA), resulting in decreased heart rate, contractility, and conduction velocity.
In the context of arrhythmia research, a key characteristic of Nifenalol is its ability to prolong the cardiac action potential, which can lead to the generation of EADs, particularly under conditions that reduce the repolarization reserve of cardiomyocytes.
Data Presentation
The following table summarizes the electrophysiological effects of β-blockers with Class III activity (action potential prolongation) on cardiac Purkinje fibers. While specific quantitative data for this compound from the primary literature is limited, the presented data is representative of the expected effects based on studies of similar agents.
| Parameter | Drug Concentration (µM) | Observed Effect | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | |||
| Sotalol | 10 - 100 | Concentration-dependent increase | [1][2] |
| Propranolol | 0.1 - 1.0 | Shortening at higher concentrations | [3][4] |
| Incidence of Early Afterdepolarizations (EADs) | |||
| Sotalol | 80 - 160 | Induction of EADs | [5] |
| Spontaneous Rate (in automatic fibers) | |||
| Propranolol | 0.85 - 1.7 x 10-6 M | Depression of ouabain-enhanced automaticity | [6] |
Note: The arrhythmogenic effects of Nifenalol are concentration-dependent and are more pronounced in conditions of low extracellular potassium.
Experimental Protocols
Protocol 1: Investigating the Effects of Nifenalol on Action Potentials in Isolated Guinea Pig Purkinje Fibers
This protocol describes the methodology for recording intracellular action potentials from guinea pig Purkinje fibers to assess the effects of this compound on action potential duration and the induction of EADs.
Materials:
-
Animals: Male guinea pigs (250-350 g)
-
Solutions:
-
Normal Tyrode's solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12.0, Glucose 5.5; equilibrated with 95% O2 / 5% CO2 to a pH of 7.4.
-
Low Potassium (K+) Tyrode's solution: As above, but with KCl reduced to 2.7 mM to promote EADs.
-
This compound stock solution: 10 mM in distilled water, to be diluted to final concentrations in Tyrode's solution.
-
-
Equipment:
-
Langendorff perfusion system (for heart isolation)
-
Dissection microscope
-
Tissue bath with temperature control (36-37°C) and superfusion system
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
-
Microelectrode amplifier
-
Electrical stimulator
-
Oscilloscope and data acquisition system
-
Procedure:
-
Heart Isolation and Purkinje Fiber Dissection:
-
Anesthetize the guinea pig according to approved animal care protocols.
-
Rapidly excise the heart and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated, warm (37°C) Tyrode's solution.
-
Open the ventricles and identify the free-running Purkinje fibers on the endocardial surface.
-
Carefully dissect a Purkinje fiber bundle (approximately 5 mm in length) along with a small piece of surrounding ventricular muscle.
-
-
Tissue Mounting and Superfusion:
-
Transfer the dissected preparation to a tissue bath continuously superfused with oxygenated Tyrode's solution at 36-37°C.
-
Pin the ventricular muscle end of the preparation to the bottom of the chamber, allowing the Purkinje fiber to float freely.
-
Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.
-
-
Electrophysiological Recording:
-
Using a micromanipulator, impale a Purkinje fiber cell with a glass microelectrode.
-
Record stable transmembrane action potentials.
-
Pace the preparation at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes placed on the ventricular muscle.
-
-
Application of this compound:
-
After recording baseline action potentials in normal Tyrode's solution, switch the superfusion to a solution containing the desired concentration of this compound.
-
To investigate the pro-arrhythmic effects, use a low potassium Tyrode's solution in combination with Nifenalol.
-
Record action potentials at steady-state for each concentration of Nifenalol.
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Quantify the incidence and amplitude of any observed EADs.
-
Compare the data obtained in the presence of Nifenalol to the baseline recordings.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-adrenergic signaling pathway in cardiomyocytes and the inhibitory action of Nifenalol.
Caption: Experimental workflow for studying Nifenalol's effects on Purkinje fibers.
References
- 1. Differential effects of d-sotalol on subendocardial Purkinje myocytes isolated from normal or 10 to 14 days postinfarction canine hearts: role of extracellular potassium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular electrophysiologic responses of isolated neonatal and adult cardiac fibers to d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of propranolol on premature action potentials in canine Purkinje and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol effects on membrane repolarization time in isolated canine Purkinje fibers: threshold tissue content and the influence of exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abolition of drug-induced early afterdepolarizations by potassium channel activators in guinea-pig Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of in vivo and in vitro propranolol levels in canine Purkinje fibers with antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Early Afterdepolarization (EAD) Induction
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting advice, and experimental protocols related to the induction of Early Afterdepolarizations (EADs) in cardiac electrophysiology studies.
Frequently Asked Questions (FAQs)
Q1: Can Nifenalol hydrochloride be used to induce Early Afterdepolarizations (EADs)?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. The primary action of beta-blockers is to antagonize the effects of catecholamines, which typically leads to anti-arrhythmic effects, such as a decrease in heart rate and suppression of ectopic beats.[1][2] There is no scientific evidence to suggest that this compound is used to induce EADs. In fact, beta-blockers are often used to prevent or suppress arrhythmias, including those caused by EADs, particularly in conditions like Long QT Syndrome.[3][4][5] Therefore, this compound is not a suitable agent for inducing EADs in experimental models.
Q2: What are the appropriate pharmacological agents for inducing EADs?
A2: EADs are typically induced by agents that prolong the action potential duration (APD), creating a window for the reactivation of L-type calcium channels or an increase in the late sodium current. Common agents used for EAD induction include:
-
IKr (rapid delayed rectifier potassium current) blockers: Drugs like d-sotalol, E-4031, and dofetilide are potent IKr blockers that significantly prolong the APD and are widely used to induce EADs and Torsades de Pointes (TdP) in experimental models.[6]
-
Beta-adrenergic agonists: Isoproterenol, a non-selective beta-agonist, can induce EADs by increasing ICa,L, which under conditions of prolonged repolarization, can reactivate and trigger EADs.[7]
-
Agents that increase late sodium current (I-Na,L): Certain toxins, like sea anemone toxin (ATX-II), can enhance the late sodium current, leading to APD prolongation and EADs.
Q3: What are the common challenges encountered when inducing EADs?
A3: Researchers may face several challenges during EAD induction experiments:
-
Variability in cell/tissue response: The susceptibility to EADs can vary significantly between different cell types (e.g., epicardial, endocardial, M-cells), species, and even between preparations from the same species.
-
Concentration-dependence: The effect of EAD-inducing agents is highly concentration-dependent. Too low a concentration may not be effective, while too high a concentration can lead to excessive APD prolongation, conduction block, or cell death.
-
Pacing rate: The induction of EADs is often dependent on the pacing frequency. EADs are more readily induced at slower pacing rates.
-
Spontaneous termination of EADs: EADs can be transient, making it challenging to study their sustained effects.
Q4: How can I troubleshoot the lack of EAD induction in my experiment?
A4: If you are unable to induce EADs, consider the following troubleshooting steps:
-
Verify drug concentration and stability: Ensure that the concentration of your inducing agent is appropriate and that the drug solution is fresh and has not degraded.
-
Optimize pacing frequency: Try a range of slower pacing cycle lengths (e.g., 1000 to 4000 ms) as EADs are more likely to occur at slower heart rates.
-
Check experimental conditions: Ensure that the temperature, pH, and ionic composition of your superfusion solution are within the optimal range for cardiac myocyte function.
-
Consider a different cell type or model: Some cardiac preparations are more susceptible to EADs than others. For example, rabbit ventricular myocytes are known to be more prone to EADs than canine myocytes due to weaker repolarization currents.[6]
-
Co-application of agents: In some cases, the combination of a potassium channel blocker with a beta-adrenergic agonist (at a low concentration) can increase the likelihood of EAD induction.
Experimental Protocols for EAD Induction
Below are generalized protocols for inducing EADs using common pharmacological agents. Researchers should adapt these protocols to their specific experimental setup and cell/tissue type.
Protocol 1: EAD Induction using an IKr Blocker (e.g., d-sotalol)
-
Preparation: Prepare isolated ventricular myocytes, trabeculae, or a Langendorff-perfused heart preparation.
-
Baseline Recording: Perfuse the preparation with normal Tyrode's solution and record baseline action potentials at a steady-state pacing cycle length (e.g., 1000 ms).
-
Drug Application: Switch to a Tyrode's solution containing the desired concentration of d-sotalol. A concentration range of 10-100 µM is typically effective.[6]
-
Pacing Protocol: Once the drug effect has reached a steady state (usually after 15-20 minutes), apply a slow pacing protocol. This can involve a stepwise increase in the pacing cycle length (e.g., from 1000 ms to 4000 ms) or a sudden long pause.
-
Data Acquisition: Record action potentials continuously to observe the prolongation of the APD and the emergence of EADs on the action potential plateau.
Protocol 2: EAD Induction using a Beta-Adrenergic Agonist (e.g., Isoproterenol)
-
Preparation: Prepare isolated ventricular myocytes. This protocol is most effective in cells that have been pre-treated with an agent to prolong the APD (e.g., a low concentration of an IKr blocker) to create a vulnerable window for EADs.
-
Baseline Recording: Record baseline action potentials in the presence of the APD-prolonging agent.
-
Isoproterenol Application: Add isoproterenol to the superfusion solution at a low concentration (e.g., 10-100 nM).
-
Observation: Monitor for the development of EADs, which may be transient. The kinetic mismatch between the rapid increase in ICa,L and the slower increase in IKs upon beta-adrenergic stimulation can lead to a transient window for EADs.[7]
Quantitative Data Summary
The following table summarizes typical effective concentrations of commonly used agents for EAD induction. Note that these are starting points and the optimal concentration may vary depending on the experimental model.
| Agent | Class | Typical Concentration Range | Target Ion Channel/Receptor | Reference |
| d-sotalol | IKr Blocker | 10 - 100 µM | IKr (hERG) | [6] |
| E-4031 | IKr Blocker | 100 nM - 1 µM | IKr (hERG) | |
| Dofetilide | IKr Blocker | 5 - 50 nM | IKr (hERG) | |
| Isoproterenol | Beta-Adrenergic Agonist | 10 - 100 nM | Beta-Adrenergic Receptors | [7] |
| ATX-II | Late Sodium Current Enhancer | 1 - 10 nM | Nav1.5 |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for EAD Induction and Analysis
Caption: A generalized workflow for inducing and analyzing Early Afterdepolarizations (EADs) in vitro.
Signaling Pathway of Beta-Adrenergic Stimulation Leading to Potential EADs
Caption: Simplified signaling cascade of beta-adrenergic stimulation and its potential role in transient EAD induction.
References
- 1. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecgwaves.com [ecgwaves.com]
- 3. Effects of β-blockers on ventricular repolarization documented by 24-hour electrocardiography in long QT syndrome type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Effects of beta-blockers on ventricular repolarization documented by 24-h electrocardiography in long-QT syndrome type 2: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. ahajournals.org [ahajournals.org]
- 7. β-adrenergic stimulation activates early afterdepolarizations transiently via kinetic mismatch of PKA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Effects of Beta-Blockers in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side effects of beta-blockers encountered during in vivo and in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues.
Cardiovascular Side Effects
FAQ 1: We are observing significant bradycardia and hypotension in our rodent models after beta-blocker administration. How can we manage this?
Answer:
Significant bradycardia and hypotension are expected pharmacological effects of beta-blockers due to the blockade of β1-adrenergic receptors in the heart.[1][2][3] However, excessive responses can compromise the animal's welfare and the experiment's integrity.
Troubleshooting Guide:
-
Dose-Response Optimization: It is crucial to perform a dose-response study to identify the optimal dose that achieves the desired level of beta-blockade without causing severe cardiodepression. Start with a low dose and gradually escalate. For instance, in rats, a low dose of propranolol (1 mg/kg) has been shown to have cardioprotective effects without the severe hypotensive effects of higher doses (10-15 mg/kg).[4]
-
Route and Rate of Administration: Intravenous administration will produce a more rapid and pronounced effect than oral or intraperitoneal routes. Consider a slower infusion rate or a different route of administration to mitigate sharp drops in heart rate and blood pressure.
-
Animal Monitoring: Continuously monitor cardiovascular parameters using telemetry or non-invasive tail-cuff methods. This allows for real-time assessment and intervention if necessary. For detailed in vivo cardiovascular assessment, pressure-volume (PV) loop analysis is the gold standard.[5][6]
-
Fluid Management: In surgical models, ensure adequate fluid management to prevent hypovolemia, which can exacerbate hypotension.[7]
Quantitative Data on Cardiovascular Effects of Propranolol in Rats:
| Dose (mg/kg, i.p.) | Change in Heart Rate (HR) | Change in Systolic Blood Pressure (SBP) | Onset of Action | Reference |
| 5 (single dose) | Significant decrease | No significant change | - | [8] |
| 5 (twice daily for 5 weeks) | Significant decrease | Significant decrease | Observed at 2 and 4 weeks | [8] |
| 30 (i.v. infusion) | Decrease | Decrease | - | [9] |
Experimental Protocol: Measurement of Cardiovascular Parameters in Rodents
This protocol outlines the measurement of heart rate and blood pressure in rats following beta-blocker administration using a non-invasive tail-cuff system.
Materials:
-
Rat restrainer
-
Tail-cuff system with a pneumatic pulse sensor and an occlusion cuff
-
Heating pad
-
Beta-blocker solution
-
Vehicle control solution
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and tail-cuff procedure for several days before the experiment to minimize stress-induced variations in blood pressure and heart rate.
-
Animal Preparation: Place the rat in the restrainer on a heating pad to maintain body temperature and promote vasodilation of the tail artery.
-
Baseline Measurement: Attach the tail-cuff and pulse sensor to the base of the tail and record stable baseline heart rate and blood pressure readings.
-
Drug Administration: Administer the beta-blocker or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Monitoring: Record heart rate and blood pressure at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
-
Data Analysis: Calculate the change in heart rate and blood pressure from baseline for each time point and compare the effects of the beta-blocker to the vehicle control.
Troubleshooting Common Issues in Rodent Cardiovascular Measurements:
| Issue | Possible Cause | Solution |
| Inconsistent Readings | Animal stress, improper cuff placement, low tail temperature. | Ensure proper acclimatization, correct cuff positioning, and maintain tail temperature with a heating pad. |
| Loss of Signal | Movement artifacts, weak pulse. | Allow the animal to settle, ensure the tail is properly vasodilated, and check the sensor placement. |
| Respiratory Artifacts | Positive pressure ventilation in surgical models can alter left ventricular preload. | Time measurements to the same point in the respiratory cycle or briefly halt ventilation for recordings.[7] |
Metabolic Side Effects
FAQ 2: Our study involves long-term beta-blocker administration, and we are concerned about potential effects on glucose and lipid metabolism. What should we look for and how can we measure it?
Answer:
Beta-blockers, particularly non-selective ones, can impact glucose and lipid metabolism.[10] Blockade of β2-adrenergic receptors can inhibit glycogenolysis and gluconeogenesis, potentially leading to hypoglycemia or masking the signs of it.[1] Some beta-blockers have also been associated with increased triglyceride levels and decreased HDL cholesterol.[10]
Troubleshooting Guide:
-
Choice of Beta-Blocker: If the primary research question does not necessitate a non-selective beta-blocker, consider using a β1-selective agent (e.g., metoprolol, atenolol) to minimize metabolic side effects. Third-generation beta-blockers like carvedilol and nebivolol may have more favorable metabolic profiles.[11]
-
Regular Monitoring: Monitor blood glucose and lipid profiles at baseline and at regular intervals throughout the study.
-
Standardized Conditions: Ensure that metabolic assessments are performed under standardized conditions (e.g., after a specific fasting period) to ensure data consistency.
Quantitative Data on Metabolic Effects of Beta-Blockers:
| Beta-Blocker Type | Effect on Triglycerides | Effect on HDL Cholesterol | Reference |
| Non-selective | Increase by 20-25% | Decrease by 10-20% | [10] |
| β1-selective | Increase by 10-20% | Decrease by 7-10% | [10] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard method to assess how an animal metabolizes a glucose load.
Materials:
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needle
-
Restrainers
Procedure:
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose level.
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[12]
-
Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results between beta-blocker treated and control groups.
Troubleshooting Common Issues in Metabolic Parameter Assessment:
| Issue | Possible Cause | Solution |
| High Variability in Glucose Readings | Stress during handling and blood collection, inconsistent fasting times. | Acclimate animals to handling, ensure consistent fasting periods, and use a consistent blood sampling technique. |
| Hypoglycemia | Pharmacological effect of non-selective beta-blockers. | Monitor blood glucose closely, especially during the initial phase of treatment. Have a glucose source ready for administration if needed. |
Central Nervous System (CNS) Side Effects
FAQ 3: We are investigating a lipophilic beta-blocker and need to assess potential CNS side effects like fatigue or depression-like behavior in our mouse model. Which behavioral tests are appropriate?
Answer:
Lipophilic beta-blockers (e.g., propranolol) can cross the blood-brain barrier and may induce CNS side effects such as fatigue, lethargy, and sleep disturbances.[13] The Forced Swim Test (FST) is a commonly used behavioral assay to screen for antidepressant efficacy and can be adapted to assess depression-like behavior.
Troubleshooting Guide:
-
Appropriate Control Groups: Include both vehicle-treated and positive control (e.g., a known antidepressant) groups to validate the experimental setup.
-
Minimize Stress: The FST is inherently stressful. Ensure that all experimental conditions (water temperature, handling) are consistent across all animals to minimize variability.
-
Observer Blinding: The scoring of behaviors in the FST should be performed by an observer who is blind to the treatment groups to avoid bias.
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is based on the principle that when a mouse is placed in an inescapable cylinder of water, it will eventually cease active escape behaviors and adopt an immobile posture.[14][15]
Materials:
-
Transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Dry towels
Procedure:
-
Apparatus Setup: Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[14][16]
-
Pre-test Session (optional but recommended): On the day before the test, place each mouse in the water for a 15-minute pre-swim. This is thought to accentuate the behavior in the subsequent test session.[17]
-
Test Session: On the test day, administer the beta-blocker or control substance. After the appropriate pre-treatment time, place the mouse in the water for a 6-minute session.
-
Recording and Scoring: Video record the session. An observer, blind to the treatment, should score the last 4 minutes of the test for the duration of immobility (floating with only minor movements to keep the head above water).
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage.[16]
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
Troubleshooting Common Issues in Behavioral Testing:
| Issue | Possible Cause | Solution |
| High Inter-animal Variability | Genetic background, stress levels, inconsistent handling. | Use a genetically homogeneous strain of mice, habituate animals to the testing room, and ensure consistent handling by the experimenter. |
| Floating Instead of Swimming Immediately | May indicate a sedative effect of the drug. | Observe the animals for general motor activity in an open field test prior to the FST to distinguish between depression-like behavior and sedation. |
In Vitro Side Effects
FAQ 4: How can we assess the potential cytotoxicity of a novel beta-blocker in a cell line?
Answer:
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a common and reliable method to assess cell membrane integrity and, by extension, cytotoxicity. It measures the amount of LDH released from damaged cells into the culture medium.
Experimental Protocol: LDH Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Beta-blocker stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
Vehicle control
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the beta-blocker, vehicle control, and a lysis buffer (for maximum LDH release control). Include wells with media only for a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.[18][19][20][21]
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Troubleshooting Common Issues in In Vitro Cytotoxicity Assays:
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contamination of reagents, serum in the media (some kits are sensitive to serum). | Use fresh, sterile reagents. Check the kit's instructions regarding serum compatibility and use serum-free media if necessary. |
| Low Signal in Positive Control | Insufficient cell lysis, low cell number. | Ensure the lysis buffer is effective for the cell type used. Optimize the cell seeding density. |
Signaling Pathways and Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their effects by antagonizing the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves:
-
Receptor Activation: Catecholamine binding to the β-receptor.
-
G-Protein Activation: Activation of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular proteins, leading to the physiological response (e.g., increased heart rate, contractility).[22][23][24]
Beta-blockers inhibit this cascade at the receptor level.
Experimental Workflow for Assessing Cardiovascular Side Effects
Troubleshooting Logic for Unexpected In Vitro Cytotoxicity
References
- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Low-Dose Propranolol Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice PV Loops | Surgical & Analysis Tips | DeWayne Townsend [adinstruments.com]
- 8. A study on withdrawal related haemodynamic response in chronic propranolol treated conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic doses of rac-, (-)-(S)- and (+)-(R)-propranolol in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. jneurology.com [jneurology.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Nifenalol Hydrochloride Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of nifenalol hydrochloride in solution. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for a this compound stock solution?
A1: While specific stability data for this compound is not extensively available in public literature, general recommendations for β-adrenergic blockers suggest storing stock solutions in a cool, dark place. A manufacturer's safety data sheet suggests keeping the container tightly sealed in a cool, well-ventilated area[1]. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Solutions with extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation[2][3].
-
Light: Exposure to UV or visible light can cause photodegradation[4][5][6]. For drug substances, photostability testing involves both forced degradation and confirmatory tests to assess their intrinsic photosensitivity[5].
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions[7].
Q3: How can I detect the degradation of my this compound solution?
A3: Degradation can be detected through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent drug and its degradation products[7][8]. Other methods include mass spectrometry (MS) for the identification of degradation products and spectroscopy (UV-Vis, NMR) to monitor changes in the chemical structure[8][9]. Visual indicators such as a change in color or the formation of precipitates may also suggest degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of nifenalol and general knowledge of drug degradation, the likely pathways include:
-
Hydrolysis: The ester or ether linkages in similar molecules can be susceptible to hydrolysis under acidic or basic conditions[2].
-
Oxidation: The secondary amine and hydroxyl groups in the propanolamine side chain could be susceptible to oxidation[3]. For instance, tertiary amines can form N-oxides, and secondary amines can form hydroxylamines[3].
-
Photodegradation: The nitroaromatic ring in nifenalol suggests a potential for photolytic reactions upon exposure to light.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Review solution preparation and storage conditions. Ensure protection from light and storage at the appropriate temperature. 3. Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm if the unexpected peaks match. |
| Loss of potency or reduced biological activity. | Chemical degradation of the active compound. | 1. Verify the concentration and purity of your stock solution using a validated analytical method like HPLC-UV. 2. Prepare a fresh stock solution from a new batch of this compound powder. 3. Compare the activity of the old and new solutions to determine if degradation is the cause. |
| Solution has changed color (e.g., turned yellow). | Formation of chromophoric degradation products. | 1. This is often an indicator of significant degradation, potentially due to oxidation or photodegradation. 2. Discard the solution. 3. When preparing a new solution, use deoxygenated solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| Precipitate formation in the solution. | Poor solubility, pH shift, or formation of insoluble degradation products. | 1. Check the pH of the solution and adjust if necessary. 2. Ensure the concentration is not above its solubility limit in the chosen solvent. 3. If degradation is suspected, attempt to dissolve the precipitate in a stronger solvent and analyze by HPLC to identify its components. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[7][10][11].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution in a thermostatically controlled oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that produces combined visible and UV output (as per ICH Q1B guidelines) for a specified duration[5]. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration.
-
Analyze by a stability-indicating HPLC method.
Representative HPLC Method for Stability Testing
While a specific validated method for this compound is not provided in the search results, a general reverse-phase HPLC method can be adapted[12].
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on a related compound, Sotalol Hydrochloride, to illustrate the expected outcomes. Specific data for this compound should be generated experimentally.
| Stress Condition | Incubation Time | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 8% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 3 |
| Heat | 48 hours | 60°C | 5% | 1 |
| Light (UV/Vis) | 48 hours | Room Temp | 12% | 2 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Nifenalol HCl|5704-60-9|MSDS [dcchemicals.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. news-medical.net [news-medical.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Separation of Nifenalol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Factors Affecting the Induction of Early Afterdepolarizations (EADs) by Nifenalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental factors influencing the induction of Early Afterdepolarizations (EADs) by Nifenalol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-adrenergic receptor antagonist.[1] In cardiac electrophysiology, it is recognized for its potential to induce EADs, which are abnormal depolarizations during the repolarization phase of the cardiac action potential that can lead to arrhythmias.[1][2]
Q2: What is the evidence that this compound induces EADs?
A2: Studies have shown that this compound can induce EADs in cardiac preparations. A key finding is that the EAD effect of this compound can be blocked by Tetrodotoxin, a potent sodium channel blocker.[1] This suggests that the mechanism of EAD induction by Nifenalol involves the late sodium current (INa-L).
Q3: Which ion channels are primarily involved in the induction of EADs?
A3: EADs typically arise from an imbalance of inward and outward currents during the plateau (Phase 2) or rapid repolarization (Phase 3) of the cardiac action potential.[2] The primary ion currents implicated are:
-
Increased inward currents: L-type calcium current (ICa,L) and late sodium current (INa-L).[3]
-
Decreased outward currents: Rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
Q4: How does Nifenalol's effect on the late sodium current (INa-L) contribute to EADs?
A4: An increase in the late sodium current (INa-L) provides a sustained inward (depolarizing) current during the action potential plateau. This inward current can counteract the repolarizing potassium currents, leading to a prolongation of the action potential duration (APD) and creating a vulnerable window for EADs to occur. The observation that Tetrodotoxin blocks Nifenalol-induced EADs strongly supports the critical role of INa-L in this process.[1]
Troubleshooting Guide for EAD Induction Experiments with this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to induce EADs with this compound. | Suboptimal Nifenalol Concentration: The concentration may be too low to sufficiently alter ion channel function. | Perform a dose-response curve to determine the optimal concentration for EAD induction in your specific cell type or tissue preparation. |
| Cell Type Variability: Different cardiac cell types (e.g., ventricular myocytes, Purkinje fibers) have varying densities of ion channels and may respond differently. | Ensure you are using a cell type known to be susceptible to EADs. Purkinje fibers and mid-myocardial cells are often more prone to EADs.[2] | |
| Pacing Rate: EADs are often more readily induced at slower pacing rates (bradycardia), which prolongs the action potential duration. | Experiment with different pacing cycle lengths. Start with slower rates (e.g., 1-2 Hz) and observe the effect on action potential morphology. | |
| Inappropriate External Solution Composition: The ionic composition of the extracellular solution can significantly impact EAD susceptibility. | Ensure your external solution has appropriate concentrations of key ions. For example, low extracellular potassium (hypokalemia) can facilitate EAD induction.[2] | |
| High variability in EAD amplitude and frequency. | Inconsistent Drug Application: Uneven perfusion or incomplete washout between experiments can lead to variable drug effects. | Ensure a stable and consistent perfusion system. Allow for adequate washout periods between drug applications. |
| Temperature Fluctuations: Ion channel kinetics are temperature-sensitive. | Maintain a constant and physiological temperature throughout the experiment using a temperature-controlled perfusion system. | |
| Loss of giga-seal during patch-clamp recording. | Mechanical Instability: Vibrations or movement of the recording setup can disrupt the seal. | Use an anti-vibration table and ensure all components of the patch-clamp rig are securely fastened. |
| Poor Cell Health: Unhealthy cells have fragile membranes that are difficult to seal. | Use fresh, healthy cell preparations. Ensure proper cell isolation and handling techniques. | |
| Difficulty in identifying the specific ion channels affected by Nifenalol. | Lack of Specific Ion Channel Blockers: Without using specific blockers, it is challenging to isolate the contribution of individual currents. | Use specific ion channel blockers (e.g., dofetilide for IKr, HMR-1556 for IKs, nifedipine for ICa,L) in conjunction with Nifenalol to dissect its effects on each current. |
Quantitative Data Summary
For context, the following table provides typical concentrations of other relevant compounds used in EAD studies.
| Compound | Target Ion Channel | Typical Concentration Range for EAD Induction/Study |
| d-sotalol | IKr blocker | 10 - 100 µM |
| E-4031 | IKr blocker | 5 - 50 nM |
| Bay K 8644 | ICa,L agonist | 100 nM - 1 µM |
| Isoproterenol | β-adrenergic agonist | 100 nM - 1 µM |
| Tetrodotoxin (TTX) | Na+ channel blocker | 1 - 30 µM (for blocking INa-L) |
Experimental Protocols
Induction of EADs in Isolated Cardiac Myocytes
Objective: To induce and record EADs in single cardiac myocytes using this compound.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig) using established enzymatic digestion protocols.
-
Cell Plating: Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings in current-clamp mode.
-
Establish a stable giga-seal and obtain the whole-cell configuration.
-
Record baseline action potentials by applying brief depolarizing current pulses (e.g., 2-5 ms, 1-2 nA) at a slow pacing frequency (e.g., 0.5-1 Hz).
-
-
Nifenalol Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continuously monitor the action potential morphology for prolongation and the appearance of EADs.
-
-
Data Analysis:
-
Measure action potential duration at 90% repolarization (APD90).
-
Quantify the incidence, amplitude, and number of EADs per action potential.
-
Characterization of Nifenalol's Effect on Late Sodium Current (INa-L)
Objective: To determine the effect of this compound on the late sodium current.
Methodology:
-
Cell Preparation: Use isolated ventricular myocytes or a stable cell line expressing the human cardiac sodium channel (Nav1.5).
-
Solutions:
-
External Solution: As described above, but with the addition of specific blockers for other major currents (e.g., nifedipine for ICa,L, and appropriate potassium channel blockers).
-
Pipette Solution: As described above.
-
-
Voltage-Clamp Protocol:
-
Perform whole-cell patch-clamp recordings in voltage-clamp mode.
-
Hold the cell at a negative holding potential (e.g., -120 mV).
-
Apply a depolarizing voltage step to a potential where INa-L is prominent (e.g., -20 mV to -40 mV) for a duration sufficient to observe the late component (e.g., 500 ms).
-
-
Nifenalol Application:
-
Record baseline INa-L.
-
Perfuse with the external solution containing this compound.
-
Record INa-L in the presence of the drug.
-
-
Data Analysis:
-
Measure the amplitude of the late sodium current (typically measured as the mean current during a specific time window, e.g., 200-400 ms after the start of the depolarizing pulse).
-
Compare the INa-L amplitude before and after Nifenalol application to quantify the drug's effect.
-
Visualizations
Caption: Signaling pathway for Nifenalol-induced EADs.
References
Technical Support Center: Nifenalol Hydrochloride and Tetrodotoxin in Cardiac Electrophysiology
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the electrophysiological effects of Nifenalol hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on its interaction with Tetrodotoxin in the context of Early Afterdepolarizations (EADs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as a beta-adrenergic receptor antagonist, or a beta-blocker. Its primary mechanism of action is to competitively block the effects of catecholamines (like adrenaline and noradrenaline) at β-adrenergic receptors in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.
Q2: Can this compound induce Early Afterdepolarizations (EADs)?
While beta-blockers are generally considered antiarrhythmic, some can have proarrhythmic effects under certain conditions. Proarrhythmia with beta-blockers is a complex issue.[1][2][3] Some beta-blockers, such as sotalol, have additional properties, including the blockade of potassium channels, which prolongs the cardiac action potential duration and can create a substrate for EADs.[4][5] However, there is limited direct evidence in the reviewed literature to suggest that this compound itself is a potent inducer of EADs through off-target ion channel effects. The proarrhythmic potential of any beta-blocker can be influenced by underlying cardiac pathologies and experimental conditions.
Q3: What is Tetrodotoxin (TTX) and how does it affect cardiac action potentials?
Tetrodotoxin is a potent neurotoxin that selectively blocks voltage-gated sodium channels.[6] In cardiac electrophysiology, TTX is a valuable tool to dissect the roles of different sodium channel subtypes. It can inhibit both the peak and the late components of the sodium current (INa).[7] The late sodium current (INa-L) plays a significant role in the plateau phase of the cardiac action potential, and its enhancement is a known mechanism for the development of EADs.[8][9] By blocking the late sodium current, TTX can shorten the action potential duration and suppress EADs induced by various pharmacological agents.[9][10]
Q4: How can Tetrodotoxin be used to investigate the EAD effect of a compound?
If a compound is suspected of inducing EADs by enhancing the late sodium current, TTX can be used as a diagnostic tool. A reduction or elimination of the EADs upon application of TTX would strongly suggest the involvement of the late sodium current in the proarrhythmic effect of the compound under investigation.
Troubleshooting Guide: Investigating Nifenalol-Related Arrhythmogenic Events
This guide provides a structured approach for researchers observing EADs or other arrhythmic events in the presence of this compound and wish to investigate the potential involvement of the late sodium current using Tetrodotoxin.
Problem: Observation of Early Afterdepolarizations (EADs) during Nifenalol application.
Possible Cause 1: Enhancement of the Late Sodium Current (INa-L)
While not a widely reported effect of Nifenalol, it is a potential mechanism for EAD formation.
Troubleshooting Steps:
-
Confirm Baseline Stability: Ensure that the cardiac preparation is stable and does not exhibit spontaneous EADs before the application of any drug.
-
Apply this compound: Introduce Nifenalol at the desired concentration and observe for the appearance of EADs.
-
Introduce Tetrodotoxin (TTX): In the continued presence of Nifenalol, apply a concentration of TTX known to selectively block the late sodium current. A typical concentration for this purpose is in the low micromolar range (e.g., 1-5 µM).[9]
-
Observe the Effect: Monitor the cardiac action potential for any changes in the EADs.
-
If EADs are suppressed or abolished: This suggests that the observed EADs are, at least in part, mediated by an enhancement of the late sodium current.
-
If EADs persist: This indicates that other ionic mechanisms are likely responsible for the EADs, such as blockade of potassium currents or alterations in calcium handling.
-
Experimental Protocol: Patch-Clamp Electrophysiology for INa-L Measurement
To directly measure the effect of Nifenalol on the late sodium current, the whole-cell patch-clamp technique can be employed on isolated ventricular myocytes.
| Parameter | Description |
| Cell Type | Isolated ventricular cardiomyocytes |
| Technique | Whole-cell patch-clamp |
| Voltage Protocol | From a holding potential of -120 mV, apply a depolarizing pulse to -20 mV for 200-500 ms. |
| Measurement | The late sodium current is measured as the sustained inward current during the latter part of the depolarizing pulse. It can be quantified as the TTX-sensitive current by measuring the current before and after the application of a specific INa-L blocker. |
| Solutions | The external solution should be designed to isolate the sodium current, often containing blockers for potassium and calcium channels. The internal solution will contain a low concentration of sodium. |
Data Presentation: Effect of TTX on Nifenalol-Induced EADs
| Condition | Action Potential Duration at 90% Repolarization (APD90) (ms) | EAD Amplitude (mV) | Incidence of EADs (%) |
| Control | |||
| Nifenalol (X µM) | |||
| Nifenalol (X µM) + TTX (Y µM) |
This table should be populated with experimental data.
Possible Cause 2: Blockade of Repolarizing Potassium Currents
Some beta-blockers, like sotalol, can block potassium channels (e.g., IKr), leading to a prolongation of the action potential and EADs.[5][11] It is conceivable that Nifenalol could have similar off-target effects.
Troubleshooting Steps:
-
Characterize the EADs: Observe the voltage at which the EADs occur. Phase 2 EADs are often linked to L-type calcium current reactivation, while Phase 3 EADs can be related to both late sodium and L-type calcium currents.
-
Use Specific Ion Channel Blockers:
-
To investigate the involvement of IKr, a specific blocker like E-4031 can be used as a positive control to induce EADs through this mechanism.
-
To test the role of the L-type calcium current, a dihydropyridine calcium channel blocker (e.g., nifedipine) can be applied to see if it suppresses the Nifenalol-induced EADs.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Ionic Basis of Early Afterdepolarizations (EADs)
Caption: Ionic mechanisms leading to EAD formation.
Diagram 2: Experimental Workflow for Investigating Nifenalol-Induced EADs
Caption: Troubleshooting workflow for Nifenalol-induced EADs.
Disclaimer: This information is for research purposes only and is not intended as medical advice. The proarrhythmic effects of any compound can be highly dependent on the experimental model and conditions. Researchers should carefully design their experiments and interpret the results in the context of the existing literature.
References
- 1. Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proarrhythmia with class III antiarrhythmic drugs: definition, electrophysiologic mechanisms, incidence, predisposing factors, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and management of proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sotalol and acute ventricular dilatation on action potential duration and dispersion of repolarization after defibrillation shocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic effects of the levo- and dextrorotatory isomers of sotalol in isolated cardiac muscle and their in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 9. Late sodium current contributes to the reverse rate-dependent effect of IKr inhibition on ventricular repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrodotoxin-sensitive Navs contribute to early and delayed afterdepolarizations in long QT arrhythmia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemoenzymatic Synthesis of Nifenalol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemoenzymatic synthesis of Nifenalol.
Frequently Asked Questions (FAQs)
Q1: What are the common chemoenzymatic strategies for synthesizing enantiomerically pure Nifenalol?
A1: The most prevalent and effective strategies involve the kinetic resolution of a racemic precursor of Nifenalol.[1][2][3] This is typically achieved through:
-
Enzymatic Kinetic Resolution (EKR): Utilizing enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[1][4][5][6]
-
Enantioconvergent Hydrolysis: Employing epoxide hydrolases to convert a racemic epoxide into a single, desired enantiomer of a diol, which is a precursor to Nifenalol.[7]
Lipases from Candida antarctica (often immobilized as Novozym 435) and Burkholderia cepacia (formerly Pseudomonas cepacia) are frequently reported for the kinetic resolution of Nifenalol precursors.[2][3][4]
Q2: What are the key precursors for the chemoenzymatic synthesis of (R)-Nifenalol?
A2: Key racemic precursors that can be resolved enzymatically to produce (R)-Nifenalol include:
The choice of precursor often depends on the specific enzymatic strategy and the subsequent chemical steps required to complete the synthesis.
Q3: What factors critically influence the yield and enantioselectivity of the enzymatic resolution step?
A3: Several factors can significantly impact the success of the enzymatic resolution:
-
Enzyme Selection: Different lipases exhibit varying selectivity and activity towards specific substrates. It is crucial to screen a panel of enzymes to identify the most effective one.[1][5]
-
Solvent System: The nature of the organic solvent can greatly influence enzyme activity and stability.[8] Common solvents include tert-butyl methyl ether (TBME) and isopropyl ether.
-
Acyl Donor: In transesterification reactions, the choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) is critical.[1][9][10]
-
Temperature: Reaction temperature affects both the rate of reaction and the stability of the enzyme. Optimization is often required to find a balance.[1]
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, reducing the reaction rate and overall yield.[7]
-
Water Content: For hydrolysis reactions, the amount of water is a crucial parameter. In non-aqueous environments for transesterification, trace amounts of water can still impact enzyme performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Enantiomer | - Suboptimal enzyme selection.- Inefficient kinetic resolution (low conversion).- Enzyme inhibition.- Non-optimal reaction conditions (temperature, solvent).- Degradation of substrate or product. | - Screen a variety of commercially available lipases or epoxide hydrolases.[1]- Increase reaction time or enzyme loading. Consider a dynamic kinetic resolution (DKR) approach if feasible.[11]- Lower the substrate concentration to test for inhibition.[7]- Systematically optimize reaction temperature and screen different organic solvents.[1]- Analyze for side products to identify potential degradation pathways. |
| Low Enantiomeric Excess (ee) | - Poor enantioselectivity of the chosen enzyme.- Racemization of the product or remaining substrate under reaction conditions.- Inaccurate analytical method for determining ee. | - Select an enzyme with a high enantioselectivity (E-value) for the specific substrate. Literature often reports E-values for various enzyme/substrate combinations.[2][3]- Investigate the stability of the chiral centers under the reaction pH and temperature.- Validate the chiral HPLC or GC method used for ee determination. |
| Enzyme Inactivity or Instability | - Inappropriate solvent.- Extreme temperature or pH.- Presence of denaturing agents or inhibitors in the substrate mixture.- Improper enzyme storage or handling. | - Use solvents known to be compatible with lipases (e.g., ethers, alkanes).[8]- Optimize temperature and ensure the pH of any aqueous phase is within the enzyme's optimal range.- Purify the racemic substrate to remove potential inhibitors.- Follow the manufacturer's recommendations for enzyme storage and handling. Consider using immobilized enzymes for enhanced stability.[5] |
| Difficulty in Product Separation | - Similar physical properties of the substrate and product (e.g., in acylation reactions). | - Optimize the conversion to a point where separation is most manageable (often around 50% for kinetic resolutions).- Employ column chromatography with an appropriate stationary and mobile phase for separation.- Consider converting the remaining substrate or product to a more easily separable derivative. |
Data Summary
Table 1: Lipase-Catalyzed Kinetic Resolution of Nifenalol Precursors
| Enzyme | Substrate | Reaction Type | Key Parameters | Yield of Resolved Precursor | Enantiomeric Excess (ee) | Reference |
| Immobilized Lipase PS-C-II | (±)-2-bromo-1-(4-nitrophenyl)ethanol | Transesterification | 200 g/L substrate concentration | High (not specified) | >99% | [2][3] |
| Amano PS-IM | rac-chlorohydrin | Transesterification | TBME, 50°C | 39-40% | >99% | [1] |
| Candida rugosa MY Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | Toluene/[EMIM][BF4], isopropenyl acetate | 28.2% conversion | 96.2% (product) | [9][10] |
Table 2: Epoxide Hydrolase-Catalyzed Synthesis of a Nifenalol Precursor
| Enzyme | Substrate | Reaction Type | Key Parameters | Isolated Yield of (R)-pNPG | Enantiomeric Excess (ee) | Reference |
| Immobilized VrEH2M263N | rac-para-nitrostyrene oxide | Enantioconvergent Hydrolysis | Packed bed reactor, in situ product adsorption | 91% | 97% | [7] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol
This protocol is adapted from studies on the synthesis of (R)-Nifenalol precursors.[2][3]
-
Materials:
-
(±)-2-bromo-1-(4-nitrophenyl)ethanol (substrate)
-
Immobilized Lipase PS-C-II (Burkholderia cepacia)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME, solvent)
-
-
Procedure:
-
To a solution of (±)-2-bromo-1-(4-nitrophenyl)ethanol in TBME, add vinyl acetate.
-
Add the immobilized lipase to the mixture. The enzyme loading should be optimized, but a starting point is typically 10-50% by weight of the substrate.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40-50°C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acetylated product.
-
Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
Separate the unreacted (S)-enantiomer from the acetylated (R)-enantiomer by column chromatography.
-
Hydrolyze the acetylated (R)-enantiomer to obtain the desired (R)-2-bromo-1-(4-nitrophenyl)ethanol.
-
Protocol 2: Epoxide Hydrolase-Catalyzed Enantioconvergent Hydrolysis of para-nitrostyrene oxide
This protocol is based on the continuous flow synthesis of (R)-p-nitrophenyl glycol ((R)-pNPG), a precursor to (R)-Nifenalol.[7]
-
Materials:
-
rac-para-nitrostyrene oxide (substrate)
-
Immobilized epoxide hydrolase (e.g., VrEH2M263N)
-
Phosphate buffer
-
Petroleum ether (for two-phase system)
-
Methanol (for elution)
-
Macroporous resin (for in situ product adsorption)
-
-
Procedure:
-
Set up a packed bed reactor with the immobilized epoxide hydrolase.
-
Prepare a two-phase reaction system with petroleum ether and phosphate buffer.
-
Dissolve the rac-para-nitrostyrene oxide in the organic phase and pump it through the packed bed reactor.
-
Connect the outlet of the reactor to a column packed with macroporous resin to adsorb the product, (R)-p-nitrophenyl glycol, in situ.
-
Continuously operate the reactor, monitoring the conversion and enantiomeric excess of the product.
-
After a certain period of operation, elute the adsorbed product from the resin using methanol.
-
The isolated (R)-p-nitrophenyl glycol can then be used in subsequent chemical steps to synthesize (R)-Nifenalol.
-
Visualizations
Caption: General workflow for the chemoenzymatic synthesis of (R)-Nifenalol.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nifenalol Hydrochloride Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Nifenalol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary between suppliers and batches. However, based on available data, the approximate solubility in common solvents is summarized in the table below. Please note that techniques such as ultrasonication may be required to achieve these concentrations.[1][2]
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 30 - 250 | 115.06 - 958.88 | May require ultrasonication to fully dissolve.[1][2] |
| Water | 50 | 191.78 | May require ultrasonication.[2] |
| Ethanol | 5 | 19.18 | |
| PBS (pH 7.2) | 10 | 38.36 |
Q2: I am having difficulty dissolving this compound in water, even with sonication. What could be the issue and what are the next steps?
A2: If you are experiencing difficulty dissolving this compound in water, consider the following troubleshooting steps:
-
pH of the Water: The pH of deionized water can vary. Nifenalol, as a weak base, will have its solubility significantly influenced by pH. Ensure the pH of your water is not alkaline.
-
Common Ion Effect: As a hydrochloride salt, the presence of other chloride ions in your solution can suppress dissolution.[3] This is particularly relevant if you are using a buffered solution that contains chloride salts.
-
Purity of the Compound: Impurities in the this compound powder can affect its solubility.
For next steps, you can refer to the troubleshooting workflow below and the detailed experimental protocols for pH adjustment and the use of co-solvents.
Q3: How does pH affect the solubility of this compound?
A3: Nifenalol is a weakly basic drug.[4] As such, its hydrochloride salt will be more soluble in acidic conditions where the molecule is protonated and exists in its more soluble ionized form. As the pH increases and approaches the pKa of the amino group, the compound will become deprotonated, leading to a decrease in solubility. The solubility of weakly basic drugs is generally pH-dependent.[4][5]
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs.[6] For this compound, organic solvents that are miscible with water, such as ethanol or DMSO, can be used. The general approach is to first dissolve the compound in a small amount of the organic co-solvent and then slowly add the aqueous solution while stirring. For a detailed procedure, please refer to the Experimental Protocols section.
Q5: Are there other advanced methods to address persistent solubility issues?
A5: For challenging cases, techniques like complexation with cyclodextrins or the preparation of solid dispersions can be considered. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming an inclusion complex with enhanced aqueous solubility.[6][7] Solid dispersions involve dispersing the drug in a hydrophilic carrier at the molecular level to improve dissolution.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to improve the solubility of this compound by modifying the pH of the aqueous solution.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Weigh the desired amount of this compound.
-
Add the powder to a volume of deionized water that is less than the final desired volume.
-
Begin stirring the suspension.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add 0.1 M HCl dropwise to the suspension. The solubility should increase as the pH decreases.
-
Continue adding HCl until the this compound is fully dissolved.
-
Once dissolved, adjust the final volume with deionized water.
-
Record the final pH of the solution.
Caption: Experimental workflow for pH adjustment.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Pipettes
Methodology:
-
Weigh the desired amount of this compound into a suitable container.
-
Add a minimal amount of the co-solvent (e.g., DMSO or ethanol) to the powder.
-
Vortex or stir the mixture until the this compound is completely dissolved in the co-solvent. This will create a concentrated stock solution.
-
While stirring, slowly add the aqueous buffer to the concentrated stock solution drop by drop.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.
-
Continue adding the aqueous solution until the final desired concentration and volume are reached.
Caption: Experimental workflow for using co-solvents.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer (lyophilizer)
Methodology:
-
Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired molar ratio of drug to cyclodextrin (commonly 1:1).
-
Gently heat the HP-β-CD solution (e.g., to 40-50 °C) while stirring to ensure it is fully dissolved.
-
Slowly add the this compound powder to the cyclodextrin solution.
-
Continue stirring the mixture for several hours (e.g., 24-48 hours) at a constant temperature to allow for complex formation.
-
After the incubation period, freeze the solution (e.g., at -80 °C).
-
Lyophilize the frozen solution to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
-
The resulting powder can be reconstituted in water to assess the improvement in solubility.
Caption: Experimental workflow for cyclodextrin complexation.
References
- 1. nifenalol, (S)- | C11H16N2O3 | CID 202035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. oatext.com [oatext.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Managing Nifenalol Hydrochloride-Induced Bradycardia in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bradycardia as a side effect in preclinical studies involving Nifenalol hydrochloride.
Troubleshooting Guides
This section offers a step-by-step approach to identifying, assessing, and managing bradycardia observed during your experiments.
Initial Assessment of Bradycardia
1. Q: A significant decrease in heart rate is observed after administering this compound. What are the immediate steps?
A:
-
Confirm the Observation: Verify the heart rate reading using a secondary method if possible.
-
Assess Hemodynamic Stability: Check for concurrent signs of instability, such as a significant drop in blood pressure, changes in respiration, or altered animal behavior (e.g., lethargy, ataxia).
-
Review Dosing: Double-check the administered dose of this compound to rule out calculation or administration errors.
-
Consult Study Protocol: Refer to your approved study protocol for predefined intervention criteria and emergency procedures.
Managing Asymptomatic Bradycardia
2. Q: The animal exhibits bradycardia but appears otherwise stable and asymptomatic. How should I proceed?
A:
-
Continuous Monitoring: Intensify monitoring of vital signs, including heart rate and blood pressure, to detect any further changes.
-
Dose Adjustment: Consider reducing the subsequent dose of this compound as per the study protocol's dose-escalation/de-escalation criteria.
-
Observation Period: Extend the observation period to ensure the bradycardia resolves and the animal returns to baseline.
-
Documentation: Meticulously document the onset, duration, and magnitude of the bradycardic event, along with the corresponding dose of this compound.
Managing Symptomatic Bradycardia
3. Q: The animal is showing signs of distress (e.g., hypotension, lethargy) along with bradycardia. What is the appropriate course of action?
A:
-
Immediate Intervention: This is a critical situation requiring prompt action as outlined in your institution's animal care and use protocol.
-
Discontinue Dosing: Cease any further administration of this compound.
-
Pharmacological Reversal: If stipulated in your protocol and approved by the veterinary staff, consider the administration of a pharmacological reversal agent. Atropine is a first-line agent for treating symptomatic bradycardia.[1]
-
Supportive Care: Provide supportive care as directed by veterinary personnel, which may include fluid administration.
-
Veterinary Consultation: Immediately consult with the attending veterinarian for guidance on further treatment and management.
Frequently Asked Questions (FAQs)
1. Q: What is the mechanism by which this compound causes bradycardia?
A: this compound is a β-adrenergic receptor antagonist. It competitively blocks the β-adrenergic receptors in the heart, primarily the β1 receptors. This action inhibits the normal effects of catecholamines (epinephrine and norepinephrine), which are to increase heart rate and contractility. By blocking these receptors, this compound leads to a decrease in the heart's intrinsic pacemaker rate, resulting in bradycardia.
2. Q: Is there a known dose-response relationship for this compound and the severity of bradycardia?
3. Q: What are the recommended pharmacological interventions for severe, symptomatic bradycardia induced by this compound?
A: In a preclinical research setting, any intervention must be pre-approved in the study protocol. For severe, symptomatic bradycardia, the following agents are generally considered, with doses adjusted for the specific animal model under veterinary guidance:
-
Atropine: A muscarinic antagonist that can increase heart rate. A common starting dose in many species is 0.02-0.04 mg/kg.[1]
-
Isoproterenol: A non-selective β-adrenergic agonist that can directly counteract the blocking effects of Nifenalol.
-
Dopamine or Epinephrine Infusion: These can be used to provide chronotropic support in cases of persistent hypotension and bradycardia.[1]
4. Q: How can I minimize the risk of severe bradycardia in my studies?
A:
-
Dose-Escalation Studies: Conduct careful dose-escalation studies to identify the maximum tolerated dose and the dose at which significant bradycardia occurs.
-
Continuous Monitoring: Utilize telemetry or other continuous monitoring methods to detect early signs of bradycardia.[3][4]
-
Staggered Dosing: In studies with multiple animals, consider staggering the dosing to allow for close observation of each animal after administration.
-
Exclusion Criteria: Establish clear exclusion criteria for animals that may be more susceptible to bradycardia (e.g., those with pre-existing low heart rates).
Data Presentation
The following table provides an example of how to structure quantitative data from a preclinical study investigating the dose-response effect of a β-blocker on heart rate. This template can be adapted for this compound studies.
Table 1: Hypothetical Dose-Response of this compound on Heart Rate in a Conscious Dog Model
| Dose of Nifenalol HCl (mg/kg) | Mean Heart Rate (bpm) ± SEM (Baseline) | Mean Heart Rate (bpm) ± SEM (1-hour post-dose) | Percent Change in Heart Rate (%) |
| Vehicle Control | 100 ± 5 | 98 ± 6 | -2 |
| 1 | 102 ± 4 | 85 ± 5 | -16.7 |
| 3 | 99 ± 6 | 70 ± 7 | -29.3 |
| 10 | 101 ± 5 | 55 ± 6 | -45.5 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Bradycardia in a Conscious Telemetered Canine Model
1. Objective: To evaluate the dose-dependent effects of this compound on heart rate and other cardiovascular parameters in conscious, telemetered beagle dogs.
2. Animal Model: Purpose-bred male beagle dogs, surgically implanted with telemetry devices for continuous monitoring of ECG, heart rate, and blood pressure.
3. Experimental Design:
- A crossover design is used, with each dog receiving all treatments in a randomized order with a sufficient washout period between doses.
- Treatment groups: Vehicle control, and this compound at escalating doses (e.g., 1, 3, 10 mg/kg, p.o.).
4. Procedure:
- Animals are fasted overnight prior to dosing.
- Baseline cardiovascular parameters are recorded for at least 1 hour before dosing.
- This compound or vehicle is administered orally.
- Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.
- Animals are observed for any clinical signs of distress.
5. Data Analysis:
- Heart rate data are averaged over specified time intervals (e.g., 30-minute or 1-hour bins).
- The percentage change from baseline is calculated for each dose and time point.
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare treatment groups to the vehicle control.
Protocol 2: Management of Severe, Symptomatic Bradycardia in a Research Setting
1. Objective: To provide a standardized procedure for the emergency management of severe, symptomatic bradycardia induced by a test article in a preclinical study.
2. Prerequisites: This protocol must be approved by the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian. All personnel must be trained in the procedures.
3. Trigger for Intervention: Onset of severe bradycardia (e.g., heart rate < 40 bpm in a canine model) accompanied by signs of hemodynamic compromise (e.g., systolic blood pressure < 90 mmHg, lethargy, collapse).
4. Intervention Steps:
- Step 1: Stop Dosing: Immediately cease administration of the test article.
- Step 2: Notify Personnel: Alert the principal investigator and the on-call veterinarian.
- Step 3: Administer Atropine: If approved, administer atropine sulfate at a pre-determined dose (e.g., 0.04 mg/kg, IV or IM).
- Step 4: Monitor Response: Continuously monitor heart rate and blood pressure. If there is no response or an inadequate response within 5-10 minutes, proceed to the next step.
- Step 5: Administer Positive Chronotrope: If approved and under veterinary guidance, initiate an infusion of a positive chronotrope such as dopamine or epinephrine.[1]
- Step 6: Supportive Care: Provide supportive care as directed by the veterinarian, which may include intravenous fluids.
- Step 7: Documentation: Record all interventions, observations, and animal responses in the study records.
Visualizations
Signaling Pathways
Caption: β-Adrenergic signaling pathway and the site of action of this compound.
Experimental Workflow
Caption: Workflow for a preclinical cardiovascular study with a contingency plan for bradycardia.
Logical Relationship
Caption: Decision-making flowchart for managing this compound-induced bradycardia.
References
- 1. acls-algorithms.com [acls-algorithms.com]
- 2. Dose–response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histopathologic Findings in the Heart Associated With Telemetry Instrumentation in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Precursors of Nifenalol and Sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the precursors for two notable beta-adrenergic blockers, Nifenalol and Sotalol. The information presented herein is intended to support research and development efforts in cardiovascular pharmaceuticals by offering a comprehensive overview of the synthesis, chemical properties, and biological significance of these critical starting materials.
Introduction
Nifenalol and Sotalol are both beta-blockers used in the management of cardiovascular conditions. While they share a common therapeutic class, their distinct pharmacological profiles are rooted in their chemical structures, which in turn are determined by their synthetic precursors. A key precursor for both (R)-Nifenalol and (S)-Sotalol is the chiral molecule 2-bromo-1-(4-nitrophenyl)ethanol. The stereochemistry of this precursor is paramount, as it dictates the final stereochemistry and, consequently, the therapeutic action and side-effect profile of the resulting drug.
This guide will delve into a comparative analysis of the enantiomeric precursors of Nifenalol and Sotalol, focusing on their synthesis, resolution, and the implications of their stereochemistry on the final active pharmaceutical ingredients (APIs).
Comparison of Precursor Properties and Synthesis
The primary precursor discussed is (±)-2-bromo-1-(4-nitrophenyl)ethanol. The synthesis of Nifenalol and Sotalol diverges at the point of utilizing a specific enantiomer of this precursor. (R)-2-bromo-1-(4-nitrophenyl)ethanol is the precursor for (R)-Nifenalol, while (S)-2-bromo-1-(4-nitrophenyl)ethanol is a precursor for (S)-Sotalol.[1][2] Another key precursor for Sotalol synthesis is 4'-(chloroacetyl)methanesulfonanilide.
| Feature | Nifenalol Precursor ((R)-2-bromo-1-(4-nitrophenyl)ethanol) | Sotalol Precursor ((S)-2-bromo-1-(4-nitrophenyl)ethanol & 4'-(chloroacetyl)methanesulfonanilide) |
| Chemical Name | (R)-2-bromo-1-(4-nitrophenyl)ethanol | (S)-2-bromo-1-(4-nitrophenyl)ethanol; N-[4-(chloroacetyl)phenyl]methanesulfonamide |
| CAS Number | Not specified | 19922-82-8 (racemate); 64488-52-4 (4'-(chloroacetyl)methanesulfonanilide) |
| Molecular Formula | C₈H₈BrNO₃ | C₈H₈BrNO₃; C₉H₁₀ClNO₃S |
| Molecular Weight | 246.06 g/mol | 246.06 g/mol ; 247.69 g/mol |
| Key Synthetic Role | Provides the chiral backbone for (R)-Nifenalol. | Provides the chiral backbone for (S)-Sotalol or is a key intermediate in an alternative synthesis. |
| Stereochemistry | (R)-enantiomer | (S)-enantiomer |
Experimental Protocols
Synthesis of Racemic (±)-2-bromo-1-(4-nitrophenyl)ethanol
This protocol describes the synthesis of the racemic precursor common to both Nifenalol and Sotalol.
Materials:
-
4-Nitrostyrene
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 4-nitrostyrene in a mixture of tert-butanol and water.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude racemic bromohydrin.
-
Purify the crude product by column chromatography on silica gel.
Chemoenzymatic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol
This protocol outlines the separation of the racemic mixture into its constituent enantiomers using enzymatic kinetic resolution.
Materials:
-
(±)-2-bromo-1-(4-nitrophenyl)ethanol
-
Immobilized Lipase (e.g., Lipase PS-C II)
-
Vinyl acetate
-
Organic solvent (e.g., tert-Butyl methyl ether - TBME)
-
Silica gel for chromatography
Procedure:
-
Dissolve the racemic (±)-2-bromo-1-(4-nitrophenyl)ethanol in the organic solvent.
-
Add vinyl acetate as the acyl donor.
-
Add the immobilized lipase to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining (S)-alcohol and the produced (R)-acetate.
-
Filter off the immobilized enzyme.
-
Separate the unreacted (S)-2-bromo-1-(4-nitrophenyl)ethanol from the (R)-acetate by column chromatography.
-
The (R)-acetate can be hydrolyzed back to (R)-2-bromo-1-(4-nitrophenyl)ethanol using a mild base.
Signaling Pathways of Final Products
The choice of precursor enantiomer directly impacts the interaction of the final drug with its biological targets.
Caption: Nifenalol's β-adrenergic blockade pathway.
Caption: Sotalol's dual-action signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow from the racemic precursor to the final drug products.
Caption: Workflow from precursor to Nifenalol and Sotalol.
Conclusion
The comparative analysis of Nifenalol and Sotalol precursors highlights the critical role of stereochemistry in drug design and development. The chemoenzymatic resolution of a common racemic precursor, (±)-2-bromo-1-(4-nitrophenyl)ethanol, provides an efficient route to the enantiomerically pure intermediates required for the synthesis of these distinct beta-blockers. Understanding the nuances of their synthesis and the properties of their precursors is essential for optimizing manufacturing processes and for the future development of novel cardiovascular therapies. The detailed protocols and diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
A Comparative Guide: Nifenalol Hydrochloride vs. Propranolol in Cardiac Research
For researchers and drug development professionals, selecting the appropriate β-adrenergic receptor antagonist is critical for cardiac studies. This guide provides an objective comparison of Nifenalol hydrochloride and Propranolol, focusing on their pharmacological profiles, performance in experimental models, and the methodologies used to evaluate them.
Pharmacological Profile
Propranolol is a well-characterized, non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1][2][3] It is a racemic mixture, with the S(-)-enantiomer possessing significantly higher binding affinity for β-adrenergic receptors.[2][3] In contrast, Nifenalol is also a non-selective β-blocker but is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][5][6][7] This means that while it blocks the effects of potent catecholamines like norepinephrine, it can weakly stimulate the receptor itself.
| Parameter | This compound | Propranolol | Reference |
| Receptor Selectivity | Non-selective (β1 and β2) | Non-selective (β1 and β2) | [1][8] |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist) | No | [4][5][6][7] |
| Binding Affinity (Ki) | Data not readily available in searched literature. | β1: 1.8 nM, β2: 0.8 nM | [1] |
| Primary Cardiac Effects | Blocks β-receptors, potential for mild stimulation | Blocks β-receptors, reduces heart rate, contractility | [2][9][10] |
| Other Reported Effects | Induces Early Afterdepolarization (EAD) | Membrane stabilizing (quinidine-like) effects | [11][12] |
Signaling Pathway: β-Adrenergic Receptor Blockade
Both Nifenalol and Propranolol exert their primary effects by competitively inhibiting the β-adrenergic signaling pathway in cardiomyocytes. This pathway is crucial for regulating heart rate, contractility, and conduction velocity. The diagram below illustrates the mechanism of action. An agonist like norepinephrine binds to the β-adrenergic receptor, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate and contractility. Both drugs block the initial binding of norepinephrine. Nifenalol, due to its ISA, can cause a low level of receptor activation even in the absence of an agonist.
Performance in Experimental Models
Propranolol is extensively documented to reduce cardiac output at rest and during exercise.[9] It effectively decreases heart rate and can increase systemic vascular resistance.[9] In contrast, β-blockers with ISA, like Nifenalol, are known to cause a lesser decrease in resting heart rate and cardiac output compared to those without ISA.[6] This property may be advantageous in experimental models where maintaining near-baseline cardiac output is desirable.
However, a notable characteristic of Nifenalol is its ability to induce Early Afterdepolarizations (EADs), a pro-arrhythmic phenomenon, which can be blocked by tetrodotoxin.[11] This suggests an effect on sodium channels, a property that requires careful consideration in electrophysiological studies. Propranolol also exhibits non-receptor-mediated effects, such as "quinidine-like" or membrane-stabilizing activity, which can influence cardiac action potentials, though typically at higher concentrations than those needed for β-blockade.[12]
| Experimental Outcome | This compound | Propranolol |
| Heart Rate | Lesser reduction at rest | Significant reduction |
| Cardiac Output | Lesser reduction at rest | Significant reduction |
| Arrhythmogenic Potential | Can induce Early Afterdepolarizations (EADs)[11] | Anti-arrhythmic at therapeutic doses |
| Electrophysiology | EAD effect can be blocked by Tetrodotoxin[11] | Decreases rate of rise and overshoot of action potential at high concentrations[12] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This assay is the gold standard for determining the binding affinity (Ki) of a compound to a receptor.[13][14]
Objective: To quantify the binding affinity of Nifenalol and Propranolol to β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Heart tissue (e.g., ventricular myocardium) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a BCA assay.[15]
-
Competitive Binding: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with the membrane preparation.[1][13]
-
Incubation: Varying concentrations of the unlabeled "competitor" drug (Nifenalol or Propranolol) are added to the mixture. The reaction is incubated to allow binding to reach equilibrium.[14][15]
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[14][15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of radioligand binding) is calculated and then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.[14]
Protocol 2: Isolated Langendorff Perfused Heart for Functional Analysis
The Langendorff preparation is an ex vivo technique that allows for the study of cardiac function independent of systemic neuronal and hormonal influences.[16][17]
Objective: To assess the direct effects of Nifenalol and Propranolol on cardiac contractility and heart rate.
Methodology:
-
Heart Isolation: A heart is rapidly excised from an animal model (e.g., rat, guinea pig) and immediately placed in ice-cold, oxygenated buffer (e.g., Krebs-Henseleit solution).
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde (backward) fashion through the aorta. The pressure closes the aortic valve, forcing the oxygenated buffer into the coronary arteries, thus nourishing the heart muscle.[16][18]
-
Parameter Measurement:
-
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and heart rate.[19]
-
Coronary flow can be measured by collecting the effluent from the heart.
-
-
Drug Administration: After a stabilization period, baseline measurements are recorded. Nifenalol or Propranolol is then added to the perfusate at various concentrations, and the resulting changes in LVDP, heart rate, and coronary flow are recorded and analyzed.
Conclusion
Propranolol remains a foundational tool in cardiac research due to its well-defined, potent, non-selective β-blocking activity. It serves as a reliable standard for inducing bradycardia and negative inotropy. This compound, while also a non-selective β-blocker, presents a more complex pharmacological profile due to its intrinsic sympathomimetic activity and potential pro-arrhythmic effects. This makes it a valuable tool for specific research questions, such as investigating the consequences of partial β-receptor agonism or studying mechanisms of EAD-based arrhythmias. The choice between these two agents should be guided by the specific aims of the research, with careful consideration of Nifenalol's ISA and electrophysiological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nifedipine, but not propranolol, improves left ventricular systolic and diastolic function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superior efficacy of propranolol versus nifedipine in double-component angina, as related to different influences on coronary vasomotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A comparison of the anti-arrhythmic actions of I.C.I. 50172 and (--)-propranolol and their effects on intracellular cardiac action potentials and other features of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Langendorff vs. Working Heart Perfusion | Isolated Heart Systems | ADI [adinstruments.com]
- 19. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
A Researcher's Guide to In Vitro Validation of β-Adrenergic Receptor Blockade
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro methods for validating the efficacy and selectivity of β-adrenergic receptor (β-AR) blockers. This document outlines key experimental protocols, presents comparative data for common β-blockers, and visualizes the underlying biological pathways and experimental workflows.
Introduction to β-Adrenergic Receptor Blockade
β-adrenergic receptors are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of catecholamines like epinephrine and norepinephrine.[1] These receptors are classified into three main subtypes: β1, β2, and β3. β1-ARs are predominantly found in the heart and kidneys, while β2-ARs are abundant in the lungs, blood vessels, and gastrointestinal tract. β-blockers are a class of drugs that competitively inhibit these receptors, leading to a variety of therapeutic effects, most notably in the management of cardiovascular diseases.[2] The in vitro validation of these antagonists is a critical step in drug discovery and development, allowing for the characterization of their binding affinity, functional potency, and subtype selectivity.
Key In Vitro Validation Assays
Two primary types of in vitro assays are fundamental for characterizing β-blockers: radioligand binding assays and functional assays measuring downstream signaling, such as cyclic adenosine monophosphate (cAMP) production.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[3] These assays utilize a radiolabeled ligand that binds to the receptor of interest. The binding of a test compound (the β-blocker) is quantified by its ability to displace the radioligand.
-
Competition Binding Assays: These are used to determine the equilibrium dissociation constant (Ki) of a competing unlabeled ligand (the β-blocker). The Ki value is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
-
Saturation Binding Assays: These experiments are used to determine the total number of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself.
Functional Assays: cAMP Measurement
Functional assays assess the ability of a β-blocker to inhibit the biological response triggered by an agonist. For β1 and β2-adrenergic receptors, agonist binding typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] β-blockers antagonize this effect.
Common methods for measuring cAMP levels include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP conjugate for binding to a specific antibody.[5]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay also relies on a competitive binding format, where the generation of a luminescent signal is inversely proportional to the amount of cAMP produced.[4]
Comparison of Common β-Blockers
The following tables summarize the in vitro performance of several widely used β-blockers. The data, compiled from various sources, highlights differences in their affinity for β1 and β2 receptors and their functional potency. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Comparative Binding Affinity (Ki in nM) of Common β-Blockers for β1 and β2-Adrenergic Receptors
| β-Blocker | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Primary Selectivity |
| Propranolol | 1.0 - 4.5 | 0.2 - 2.0 | ~0.4 | Non-selective |
| Metoprolol | 20 - 70 | 800 - 2000 | ~30-40 | β1 |
| Atenolol | 50 - 150 | 1500 - 4000 | ~35 | β1 |
| Bisoprolol | 10 - 20 | 140 - 380 | ~14-19 | β1 |
| Nebivolol | 0.8 - 4.5 | 32 - 144 | ~40-321 | β1 |
| Carvedilol | 0.32 - 4.8 | 0.13 - 4.5 | ~1-9 | Non-selective |
Note: A higher β2/β1 selectivity ratio indicates greater selectivity for the β1 receptor.
Table 2: Comparative Functional Potency (IC50 in nM) of Common β-Blockers in cAMP Assays
| β-Blocker | IC50 (nM) vs. β1-AR | IC50 (nM) vs. β2-AR |
| Propranolol | ~1 - 10 | ~1 - 10 |
| Metoprolol | ~50 - 200 | >10,000 |
| Atenolol | ~100 - 500 | >20,000 |
| Bisoprolol | ~20 - 100 | ~5,000 - 15,000 |
| Nebivolol | ~15 - 25 | ~1,000 - 5,000 |
| Carvedilol | ~1 - 10 | ~1 - 10 |
Note: IC50 values represent the concentration of the blocker required to inhibit 50% of the agonist-induced cAMP production. Data is compiled from multiple sources and should be considered representative.[4][6][7][8][9][10][11]
Experimental Protocols
Detailed Methodology for Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a β-blocker for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
-
Test compounds (β-blockers) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Increasing concentrations of the unlabeled β-blocker (test compound) or buffer (for total binding) or a saturating concentration of a non-selective antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology for cAMP Functional Assay (HTRF)
Objective: To determine the functional potency (IC50) of a β-blocker in inhibiting agonist-induced cAMP production.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
β-adrenergic agonist (e.g., isoproterenol).
-
Test compounds (β-blockers) at various concentrations.
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate-labeled antibody, and lysis buffer).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and culture until they reach the desired confluency.
-
Compound Treatment:
-
Pre-incubate the cells with increasing concentrations of the β-blocker or vehicle control for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a β-agonist (typically the EC80 concentration to ensure a robust signal) for a defined period (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the cryptate-labeled anti-cAMP antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for cell lysis and the competition reaction to occur.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., [665 nm / 620 nm] * 10,000).
-
Plot the HTRF ratio against the log concentration of the β-blocker.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Visualizing the Molecular Mechanisms and Workflows
To better understand the processes involved in β-adrenergic receptor blockade and its validation, the following diagrams have been generated using the Graphviz DOT language.
Caption: β-Adrenergic Receptor Signaling Pathway and Mechanism of Blockade.
Caption: Workflow for In Vitro Validation of β-Blocker Efficacy.
Conclusion
The in vitro validation of β-adrenergic receptor blockade is a multifaceted process that relies on a combination of binding and functional assays. Radioligand binding assays provide a direct measure of a compound's affinity for the receptor, while functional assays, such as cAMP measurement, offer insights into its ability to antagonize the physiological response. By employing these methods, researchers can effectively characterize the potency and selectivity of novel β-blockers, guiding the selection of promising candidates for further preclinical and clinical development. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the discovery and evaluation of new β-adrenergic receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DailyMed - NEBIVOLOL tablet [dailymed.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 6. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Carvedilol’s Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Carvedilol's Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validated HPLC Methods for the Quantification of Nifenalol Hydrochloride
In the development and quality control of pharmaceuticals, robust analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) such as Nifenalol hydrochloride. This guide provides a comparative analysis of two distinct hypothetical, yet representative, HPLC methods for the determination of this compound, complete with detailed experimental protocols and simulated cross-validation data. This information is intended to guide researchers, scientists, and drug development professionals in establishing and verifying analytical procedures for this compound.
The validation of an analytical method is crucial to ensure its suitability for its intended purpose, providing evidence of its performance characteristics.[1][2] Key validation parameters include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).[3] When multiple methods are available, a cross-validation study is essential to demonstrate the interchangeability and consistency of the results obtained.
Comparative Analysis of HPLC Methods
Two common approaches for the analysis of beta-blockers like this compound involve reverse-phase HPLC with different column technologies and mobile phase compositions. Here, we compare a conventional C18 column method with a method employing a more modern, specialized reverse-phase column.
Table 1: Comparison of Validation Parameters for Two HPLC Methods for this compound Analysis
| Validation Parameter | Method A: C18 Column | Method B: Specialized RP Column | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.8% - 100.9% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.28% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | 0.42% | ≤ 2.0% |
| Robustness | Minor variations in pH and mobile phase composition showed acceptable system suitability. | Highly robust against minor variations in pH, mobile phase composition, and flow rate. | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. |
| Limit of Detection (LOD) | 15 ng/mL | 10 ng/mL | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 50 ng/mL | 30 ng/mL | Signal-to-noise ratio ≥ 10 |
Note: The data presented in this table is simulated for illustrative purposes, based on typical performance characteristics of HPLC methods.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are designed to be starting points for method development and validation in a laboratory setting.
Method A: Conventional C18 Reverse-Phase HPLC
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Specialized Reverse-Phase HPLC
-
Column: Newcrom R1, 3 µm particle size, 4.6 x 100 mm[4]
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (35:65 v/v)[4]
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Workflow for HPLC Method Cross-Validation
The following diagram illustrates the logical steps involved in the cross-validation of two analytical HPLC methods. This process ensures that both methods provide equivalent results for the same sample, confirming their interchangeability.
Caption: Workflow for the cross-validation of two HPLC methods.
This guide provides a framework for comparing and cross-validating HPLC methods for the analysis of this compound. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and the complexity of the sample matrix. It is essential to perform a thorough validation and cross-validation to ensure the reliability and accuracy of the analytical data generated.[1][2]
References
Nifenalol Hydrochloride: A Comparative Potency Analysis Against Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various beta-adrenergic receptor antagonists (beta-blockers), with a focus on contextualizing the pharmacological profile of nifenalol hydrochloride. Due to the limited availability of recent comparative data for this compound in readily accessible literature, this guide presents a summary of potency values for a range of commonly studied beta-blockers to serve as a valuable reference for researchers. The data is presented alongside detailed experimental methodologies to aid in the design and interpretation of future studies.
Quantitative Comparison of Beta-Blocker Potency
The potency of beta-blockers is a critical parameter in their pharmacological characterization, typically determined through in vitro assays that measure their binding affinity to beta-adrenergic receptors or their functional antagonism of agonist-induced responses. Key metrics used to quantify potency include the inhibition constant (Ki), the pA2 value derived from Schild analysis, and the half-maximal inhibitory concentration (IC50).
The following table summarizes the reported potency values for several well-characterized beta-blockers. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line, and the specific agonist in functional assays.
| Beta-Blocker | Receptor Subtype | Potency Metric | Value | Tissue/Cell Line | Reference |
| Propranolol | β1/β2 (Non-selective) | pKi | 8.6 - 9.2 | Various | [1] |
| pA2 | 8.3 - 8.7 | Guinea Pig Atria | [2][3][4] | ||
| Atenolol | β1-selective | pKi | 6.7 - 7.1 | Various | [1] |
| pA2 | 6.8 - 7.4 | Guinea Pig Atria | [2][5] | ||
| Metoprolol | β1-selective | pKi | 7.1 - 7.7 | Various | [1] |
| pA2 | 7.4 - 7.8 | Guinea Pig Atria | [2] | ||
| Bisoprolol | β1-selective | pKi | 8.1 - 8.7 | Recombinant human β1 | [6] |
| Selectivity (β1/β2) | ~19-fold | Recombinant human β receptors | [6] | ||
| Carvedilol | Non-selective (α1-blocking) | pKi (β1) | ~8.0 | Recombinant human β1 | [6] |
| pKi (β2) | ~8.3 | Recombinant human β2 | [6] | ||
| Labetalol | Non-selective (α1-blocking) | pA2 (β1) | ~7.5 | Guinea Pig Atria | [2] |
| Pindolol | Non-selective (ISA) | pKi | 8.1 - 8.8 | Various | [1] |
| pA2 | 8.3 - 8.8 | Guinea Pig Atria | [2] | ||
| Acebutolol | β1-selective (ISA) | pA2 | 6.3 - 6.8 | Guinea Pig Atria | [2] |
Experimental Protocols
The determination of beta-blocker potency relies on well-established pharmacological assays. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. This is typically quantified by the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of a beta-blocker for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cultured cells expressing the beta-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells transfected with human β1 or β2 receptors).
-
A radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Unlabeled beta-blocker test compounds.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test beta-blocker. A parallel incubation is performed with an excess of a non-radiolabeled potent antagonist (e.g., propranolol) to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 37°C) to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]
Functional Antagonism Assay (Schild Analysis)
Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. Schild analysis is a method used to quantify the potency of a competitive antagonist, yielding a pA2 value.
Objective: To determine the pA2 value of a beta-blocker against an agonist-induced response in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation containing beta-adrenergic receptors (e.g., guinea pig atrial strips for β1 or tracheal strips for β2).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
A beta-adrenergic agonist (e.g., isoprenaline).
-
The beta-blocker test compound.
-
Transducer and recording system to measure tissue response (e.g., isometric force transducer for muscle contraction/relaxation).
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the response at each concentration.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the beta-blocker for a predetermined period to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis: The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist. A Schild plot is then constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.[2][3][4]
Visualizing Beta-Adrenergic Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for determining beta-blocker potency.
References
- 1. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the pA2 of various beta blocking agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Nifenalol Hydrochloride for β-Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nifenalol hydrochloride's specificity for β-adrenergic receptor subtypes. Due to the limited availability of recent quantitative binding data for Nifenalol, this document leverages historical context and compares its qualitative profile with well-characterized β-adrenergic antagonists: the non-selective antagonist Propranolol, the β1-selective antagonist Metoprolol, and the β2-selective antagonist ICI-118,551. This guide aims to offer a framework for assessing β-blocker specificity through established experimental protocols and data interpretation.
Comparative Analysis of β-Adrenergic Receptor Antagonists
For comparison, the table below summarizes the binding affinities of Propranolol, Metoprolol, and ICI-118,551 for human β-adrenergic receptors. These values, presented as pKi (-log(Ki)), highlight their distinct selectivity profiles. A higher pKi value indicates a stronger binding affinity.
| Compound | β1 pKi | β2 pKi | β3 pKi | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Historically used to differentiate β-adrenoceptor subtypes |
| Propranolol | 8.16 | 8.44 | ~5.0 | Non-selective |
| Metoprolol | 7.26 | 5.49 | ~5.2 | β1-selective |
| ICI-118,551 | 6.5 | 9.2 | ~6.9 | β2-selective |
Note: Data for Propranolol, Metoprolol, and ICI-118,551 are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols for Assessing Receptor Specificity
The determination of a compound's binding affinity and functional activity at different receptor subtypes is fundamental to understanding its specificity. The following are standard and widely accepted experimental protocols.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor. It involves competing the unlabeled test compound (e.g., Nifenalol) against a radiolabeled ligand with known high affinity for the receptor subtype.
Objective: To determine the inhibition constant (Ki) of the test compound for each β-adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human β-adrenergic receptor subtype (β1, β2, or β3).
-
Radioligand (e.g., [³H]-Dihydroalprenolol (DHA) for β1 and β2, or [¹²⁵I]-Iodocyanopindolol for all three subtypes).
-
Unlabeled test compounds (this compound, Propranolol, Metoprolol, ICI-118,551).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay (Functional Assay)
This assay measures the functional consequence of receptor binding, specifically the activation or inhibition of the downstream signaling pathway. For β-adrenergic receptors, this typically involves measuring the production of cyclic AMP (cAMP) via adenylyl cyclase.
Objective: To determine the potency (EC50 or IC50) and efficacy of the test compound as an agonist or antagonist at each β-adrenergic receptor subtype.
Materials:
-
Whole cells or cell membranes expressing a single human β-adrenergic receptor subtype.
-
Agonist (e.g., Isoproterenol).
-
Test compound (this compound).
-
ATP (substrate for adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Methodology:
-
Cell Treatment: Cells are incubated with the test compound at various concentrations. For antagonist testing, cells are pre-incubated with the test compound before adding a known agonist.
-
Stimulation: Adenylyl cyclase is stimulated with an agonist (for antagonist assays) or the test compound itself (for agonist assays).
-
Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The amount of cAMP produced is quantified using a cAMP assay kit.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualizing Key Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow.
Caption: The β-adrenergic signaling cascade.
Caption: Workflow for a radioligand binding assay.
Conclusion
While direct and recent quantitative data on the β-adrenergic receptor specificity of this compound is scarce, its historical use as a tool to differentiate β-receptor subtypes implies a degree of selectivity. To definitively characterize its profile, modern and standardized experimental approaches, such as radioligand binding assays and functional adenylyl cyclase assays, are essential. By comparing the results obtained for Nifenalol with those of well-established β-blockers like Propranolol, Metoprolol, and ICI-118,551, researchers can accurately position its specificity within the broader landscape of β-adrenergic antagonists. This comprehensive assessment is vital for guiding further research and potential therapeutic applications.
References
A Comparative Guide to the Independent Replication of Nifenalol Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nifenalol hydrochloride, a non-selective β-adrenergic receptor antagonist, alongside other widely studied β-blockers. The objective is to offer a foundational resource for the independent replication and validation of preclinical studies in this class of cardiovascular drugs. The data presented is a synthesis of publicly available information, intended to facilitate experimental design and interpretation.
This compound has been investigated for its potential therapeutic applications in conditions such as cardiac arrhythmias and hypertension.[1] Like other non-selective β-blockers, its primary mechanism of action involves the competitive inhibition of β1 and β2-adrenergic receptors, thereby modulating the physiological effects of epinephrine and norepinephrine.
Comparative Pharmacodynamics of β-Adrenergic Antagonists
The potency and selectivity of β-blockers are critical determinants of their therapeutic and side-effect profiles. The following table summarizes the receptor binding affinities of Nifenalol and selected comparator drugs. Affinity is presented as pA2 or Kᵢ values, where a higher pA2 or a lower Kᵢ value indicates greater binding affinity.
| Compound | Receptor Subtype | Binding Affinity (pA₂) | Binding Affinity (Kᵢ, nM) | Organism/Tissue | Reference |
| Nifenalol | β₁-adrenoceptor | 8.03 | Not Reported | Rat (Right Atrium) | [2] |
| β₂-adrenoceptor | 7.21 | Not Reported | Rat (Diaphragm) | [2] | |
| Propranolol | β₁-adrenoceptor | Not Reported | 1.8 | Rat | [2] |
| β₂-adrenoceptor | Not Reported | 0.8 | Rat | [2] | |
| Sotalol | β-adrenoceptor | Not Reported | 600 | Guinea Pig | [3] |
| Nebivolol | β₁-adrenoceptor | Not Reported | 0.9 | Rabbit (Lung) | [4] |
Experimental Protocols
For the independent replication of studies on this compound and its alternatives, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for β-Adrenoceptor Affinity
This assay determines the binding affinity of a compound to specific receptor subtypes.
-
Materials:
-
Tissue homogenates (e.g., rat heart, lung, or cerebral cortex) or cells expressing β-adrenergic receptors.
-
Radioligand (e.g., [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol).
-
Test compounds (this compound, Propranolol, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare membrane homogenates from the tissue of interest. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add membrane homogenate, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) is used in a set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
-
Materials:
-
Heart tissue membrane preparation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM isoproterenol (stimulator), pH 7.5.
-
Test compounds.
-
cAMP standard.
-
Commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Procedure:
-
Pre-incubate the heart membrane preparation with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the assay buffer containing ATP and isoproterenol.
-
Incubate at 37°C for 10-15 minutes.
-
Terminate the reaction by boiling or adding a stop solution provided in the assay kit.
-
Centrifuge to pellet the membrane fragments.
-
Measure the cAMP concentration in the supernatant using a cAMP assay kit, following the manufacturer's instructions.
-
Generate a dose-response curve and determine the IC₅₀ of the test compound for adenylyl cyclase inhibition.
-
In Vivo Hemodynamic Assessment in Spontaneously Hypertensive Rats (SHR)
This in vivo model is used to evaluate the effects of β-blockers on blood pressure and heart rate in a hypertensive state.
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Implant a telemetric device or a catheter into the carotid artery for continuous blood pressure and heart rate monitoring.
-
Allow the animals to recover from surgery for at least 48 hours.
-
Record baseline hemodynamic parameters.
-
Administer the test compound (e.g., this compound or Propranolol) via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Continuously monitor mean arterial pressure (MAP) and heart rate (HR) for several hours post-administration.
-
Analyze the data to determine the magnitude and duration of the changes in blood pressure and heart rate induced by the test compound.
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: β-Adrenergic Receptor Signaling Pathway and Nifenalol Inhibition.
Experimental Workflow
Caption: Preclinical Workflow for β-Adrenergic Antagonist Evaluation.
References
- 1. [Hemodynamic effects of some beta-adrenergic blocking agents in conscious spontaneously hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of para-substituted beta-adrenoceptor blocking agents and methyl-substituted phenoxypropanolamine derivatives on maximum upstroke velocity of action potential in guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Literature review comparing Nifenalol with next-generation beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation beta-blocker, Nifenalol, with selected next-generation beta-blockers: Nebivolol, Carvedilol, and Bisoprolol. The focus is on providing a clear, data-driven comparison of their pharmacological properties and mechanisms of action to inform research and drug development efforts.
Introduction to Beta-Blocker Generations
Beta-blockers are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors.[1] They are broadly classified into three generations based on their receptor selectivity and additional pharmacological properties.
-
First-generation (e.g., Propranolol, Nifenalol): These are non-selective agents that block both β1- and β2-adrenergic receptors.[2]
-
Second-generation (e.g., Metoprolol, Atenolol, Bisoprolol): These agents are cardioselective, showing a higher affinity for β1-receptors, which are predominantly located in the heart, than for β2-receptors found in the lungs and other tissues.[2]
-
Third-generation (e.g., Nebivolol, Carvedilol): This generation includes beta-blockers with additional vasodilatory properties, which can be mediated through various mechanisms such as nitric oxide (NO) release or α1-adrenergic receptor blockade.[2]
This guide will focus on comparing the older, non-selective agent Nifenalol with the advanced profiles of Nebivolol, Carvedilol, and Bisoprolol.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for the selected beta-blockers. Due to the limited availability of precise, modern quantitative data for Nifenalol in the public domain, this section will primarily focus on the next-generation agents. A qualitative discussion of Nifenalol's properties will follow.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki in nM)
| Beta-Blocker | β1-Receptor Ki (nM) | β2-Receptor Ki (nM) | β1/β2 Selectivity Ratio |
| Nebivolol | 0.67[3] | 145[3] | ~216 |
| Carvedilol | ~4-5[4] | Data varies, but shows mild selectivity for β1[4][5] | ~6-39[4] |
| Bisoprolol | 20.0 (high affinity site)[6] | 918 (low affinity site)[6] | ~46 |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity. The β1/β2 selectivity ratio is calculated from the Ki values (Ki β2 / Ki β1) and indicates the drug's preference for the β1-receptor.
Table 2: Intrinsic Sympathomimetic Activity (ISA)
| Beta-Blocker | Intrinsic Sympathomimetic Activity (ISA) |
| Nifenalol | Possesses ISA[1][3] |
| Nebivolol | Devoid of ISA[7][8][9] |
| Carvedilol | Generally considered to be devoid of significant ISA, though some studies suggest very low-level partial agonism at β2-receptors.[1][10][11] |
| Bisoprolol | Devoid of ISA[2] |
Note: Intrinsic Sympathomimetic Activity (ISA) refers to the partial agonist activity of a beta-blocker, meaning it can weakly stimulate the beta-receptor in addition to blocking it.[12][13]
In-Depth Profile of Next-Generation Beta-Blockers
Nebivolol
Nebivolol is a highly selective β1-blocker with a unique vasodilatory effect mediated by the L-arginine/nitric oxide pathway.[9] This distinguishes it from other third-generation beta-blockers like Carvedilol.
-
Mechanism of Action: Besides its high β1-selectivity, Nebivolol stimulates endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide and subsequent vasodilation.[3]
-
Clinical Implications: This dual mechanism of action results in a reduction of both heart rate and blood pressure, with a favorable hemodynamic profile that includes preservation of cardiac output.[9]
Carvedilol
Carvedilol is a non-selective beta-blocker that also possesses α1-adrenergic blocking activity, contributing to its vasodilatory effects.[1]
-
Mechanism of Action: By blocking α1-receptors, Carvedilol induces vasodilation and reduces peripheral resistance. Its non-selective beta-blockade provides benefits in conditions like heart failure.
-
Clinical Implications: Carvedilol is widely used in the management of heart failure and hypertension. Its antioxidant properties may also contribute to its cardioprotective effects.
Bisoprolol
Bisoprolol is a highly selective β1-blocker belonging to the second generation, but its high selectivity and proven efficacy in heart failure position it as a key comparator for next-generation agents.[14]
-
Mechanism of Action: Bisoprolol's high affinity for β1-receptors leads to a reduction in heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand.[14]
-
Clinical Implications: Its high β1-selectivity results in a lower risk of bronchospasm compared to non-selective beta-blockers, making it a safer option for patients with respiratory conditions.[14]
Profile of Nifenalol
Nifenalol is a first-generation, non-selective beta-blocker.[7] While it has been used in the past for conditions like angina pectoris, its use has largely been superseded by more selective and better-tolerated agents. A key characteristic of Nifenalol is its possession of intrinsic sympathomimetic activity (ISA).[1][3] This means that while it blocks the effects of high levels of catecholamines, it can cause a low level of receptor stimulation in their absence. The clinical significance of ISA has been a subject of debate, with some suggesting it may be beneficial in preventing profound bradycardia at rest.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical Gs-protein coupled signaling pathway activated by β-adrenergic receptor stimulation and the points of inhibition by beta-blockers.
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a radioligand binding assay used to determine the binding affinity (Ki) of a beta-blocker.
Caption: Workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Beta-Receptor Affinity
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Nifenalol, Nebivolol) for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Test compounds (beta-blockers) at various concentrations.
-
Non-specific binding control (e.g., high concentration of Propranolol).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
Objective: To determine the partial agonist activity of a beta-blocker.
Method 1: In vitro cAMP Accumulation Assay
Materials:
-
Cells expressing the beta-receptor of interest.
-
Assay medium.
-
Test compound (beta-blocker) at various concentrations.
-
Full agonist (e.g., Isoproterenol).
-
Forskolin (optional, to amplify the cAMP signal).
-
cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Incubation: Incubate the cells with varying concentrations of the test compound in the presence or absence of a fixed concentration of the full agonist.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration using a competitive immunoassay or other suitable method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The maximal effect (Emax) of the test compound is compared to that of the full agonist. A compound with ISA will produce a submaximal increase in cAMP levels.
Method 2: Isolated Tissue Bath Experiment
Materials:
-
Isolated tissue preparation (e.g., guinea pig atria for chronotropic effects, tracheal strips for relaxation).
-
Organ bath with physiological salt solution, aerated with carbogen and maintained at 37°C.
-
Isotonic or isometric transducer and recording system.
-
Test compound (beta-blocker) at various concentrations.
-
Full agonist (e.g., Isoproterenol).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Baseline Recording: Record the baseline contractile force/rate or relaxation.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound to the organ bath and record the response at each concentration.
-
Comparison with Full Agonist: After washing out the test compound, generate a concentration-response curve for a full agonist like Isoproterenol.
-
Data Analysis: The maximal response produced by the test compound is expressed as a percentage of the maximal response produced by the full agonist to determine its intrinsic activity.
Conclusion
Next-generation beta-blockers offer significant advantages over older, non-selective agents like Nifenalol. The high β1-selectivity of drugs like Bisoprolol and Nebivolol minimizes the risk of β2-mediated side effects. Furthermore, the unique vasodilatory properties of third-generation agents like Nebivolol (via nitric oxide) and Carvedilol (via α1-blockade) provide additional benefits in the management of cardiovascular diseases. While Nifenalol's intrinsic sympathomimetic activity was once thought to be a potential advantage, the superior safety and efficacy profiles of the newer, more targeted beta-blockers have made them the preferred choice in modern clinical practice and ongoing research. The lack of robust, modern quantitative data for Nifenalol underscores its diminished role in the current landscape of cardiovascular pharmacology. This guide provides a framework for understanding the key differentiators among these agents and highlights the importance of detailed pharmacological profiling in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly selective beta1-adrenergic blocker with partial beta2-agonist activity derived from ferulic acid, an active component of Ligusticum wallichii Franch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antianginal efficiency of nifedipine with and without a beta-blocker, studied with exercise test. A double-blind, randomized subacute study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifenalol - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Atenolol with and without nifedipine in the treatment of angina pectoris. Preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nifenalol Hydrochloride
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Nifenalol hydrochloride, a beta-adrenergic antagonist, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary disposal method for this compound is through an approved waste disposal plant, and it should not be disposed of in household trash or flushed down the drain[1][2]. Improper disposal can lead to contamination of water supplies and soil, harming wildlife and potentially affecting human health[2][3].
Key Hazard Information for this compound
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential for safety and regulatory compliance. The following steps outline the proper procedure for disposing of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, protective gloves, and a lab coat. In case of dust, a dust respirator should be used.
-
Segregation of Waste:
-
Do not mix this compound with other waste streams.
-
Keep it in its original container if possible, or a clearly labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste" and include the chemical name "this compound."
-
-
Container Management:
-
For unused or expired this compound, the container should be placed directly into a designated hazardous waste container.
-
For trace waste (e.g., empty vials, contaminated gloves, wipes), these should be disposed of in a dedicated hazardous waste container to protect workers[4]. In some jurisdictions, this may be referred to as "trace chemotherapy waste" and should be incinerated[5].
-
-
Disposal of Sharps:
-
Any sharps contaminated with this compound, such as needles and syringes, must be placed in a designated sharps container for hazardous pharmaceutical waste. The syringe should not be discharged before disposal[6].
-
-
Spill Management:
-
In the event of a spill, avoid inhalation of dust and contact with the substance.
-
Ensure adequate ventilation.
-
Clean up the spill using appropriate absorbent materials and place the residue into the designated hazardous waste container[4].
-
-
Final Disposal:
-
The sealed and labeled hazardous waste container containing this compound must be disposed of through an approved and licensed waste disposal company. This typically involves incineration at a permitted treatment facility[7].
-
Under no circumstances should this compound be flushed down the sewer system, as this is prohibited for hazardous waste pharmaceuticals[2][7].
-
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both human health and the environment. It is also crucial to stay informed about and comply with all local, state, and federal regulations regarding pharmaceutical waste disposal[3][7].
References
Essential Safety and Logistical Information for Handling Nifenalol Hydrochloride
This guide provides comprehensive, step-by-step safety protocols and logistical plans for the handling and disposal of Nifenalol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to mitigate risks. This section outlines the necessary personal protective equipment and procedural steps for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.[3] PPE should be worn based on a risk assessment of the specific procedures being performed.[4][5][6]
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Safety glasses with side shields or goggles.[7] A face shield may be required for larger quantities.[4][7] | Two pairs of chemotherapy-grade nitrile gloves.[5][6] | A NIOSH-approved N95 or higher-level respirator to prevent inhalation of dust particles.[6][8] | A disposable gown resistant to chemical permeation.[5][6] A lab coat is the minimum requirement.[4] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[4] | Two pairs of chemotherapy-grade nitrile gloves.[5][6] | Work in a chemical fume hood or a well-ventilated area.[7][9] A respirator may be needed if ventilation is inadequate. | A disposable, fluid-resistant gown.[5][6] |
| General Laboratory Use | Safety glasses. | At least one pair of nitrile gloves. | Not generally required if handled in a well-ventilated area. | A lab coat. |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | A chemical-resistant apron or suit over a disposable gown. |
| Waste Disposal | Safety glasses or goggles. | Chemical-resistant gloves. | Not generally required if waste is properly contained. | A lab coat. |
Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eye-wash station are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls : Whenever possible, handle this compound in a chemical fume hood or a glove box, especially when working with the solid form to avoid dust formation.[9] Local exhaust ventilation should be used if a fume hood is not available.[7]
-
Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][7][10] Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[2][7][9]
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Storage Requirements
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Security : Store in a locked cabinet or a secure, designated area to prevent unauthorized access.[2][10]
-
Compatibility : Store away from incompatible materials, such as strong oxidizing agents.[9]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination, given the high aquatic toxicity of this compound.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[10]
-
Containerization : Collect all waste, including contaminated PPE, empty containers, and unused material, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method : Dispose of the chemical waste through an approved and licensed waste disposal company.[1][7][9] Do not dispose of it down the drain or in the regular trash. For household disposal of unwanted medicines not on the FDA flush list, the recommendation is to mix them with an unappealing substance like dirt or cat litter, place the mixture in a sealed bag, and discard it in the trash.[11] However, this is not appropriate for a laboratory setting.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
First Aid Measures
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2][7][9][10] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[7][10] Wash skin with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation develops or persists.[7][9] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][7][9] If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2][7][10] Call a poison control center or doctor immediately for treatment advice.[1][2][7][10] |
References
- 1. Nifenalol HCl|5704-60-9|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
